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  • Product: (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
  • CAS: 74984-02-4

Core Science & Biosynthesis

Foundational

Conformationally Restricted Proline Mimetics: The Pharmacological Mechanism of 3-Azabicyclo[3.1.0]hexane-2-Carboxylic Acid Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The development of highly potent, orally bioavailable antiviral peptidomimetics re...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The development of highly potent, orally bioavailable antiviral peptidomimetics relies heavily on overcoming the poor pharmacokinetic properties and high entropic penalties associated with flexible peptide chains. The integration of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid —and specifically its 6,6-dimethyl substituted derivatives—has emerged as a privileged structural motif in modern pharmacology. Acting as a rigidified proline mimetic, this unnatural amino acid scaffold is the critical P2 ligand in blockbuster protease inhibitors, including the Hepatitis C Virus (HCV) drug Boceprevir[1] and the SARS-CoV-2 3CLpro (Mpro) inhibitor Nirmatrelvir[2].

This technical guide dissects the thermodynamic advantages, binding kinetics, and structural biology of 3-azabicyclo[3.1.0]hexane derivatives, providing actionable protocols for their evaluation in drug discovery pipelines.

Structural Rationale: The Entropic Advantage

Natural proline is frequently found at the P2 position of viral protease substrates. However, utilizing natural proline in synthetic inhibitors introduces a significant thermodynamic flaw: the pyrrolidine ring is highly flexible and undergoes rapid cis-trans isomerization in solution. When binding to a rigid enzymatic pocket, this flexibility results in a massive entropic penalty ( ΔS<0 ).

By fusing a cyclopropane ring to the pyrrolidine core, medicinal chemists created the 3-azabicyclo[3.1.0]hexane system[3]. This modification forces the ring into a locked, trans-exo conformation .

  • Causality in Design: The rigidification pre-organizes the ligand into the exact geometry required for binding the S2 subsite. Because the molecule does not need to "freeze" out of multiple conformations upon binding, the entropic penalty is virtually eliminated, driving a highly favorable Gibbs free energy of binding ( ΔG ).

  • Hydrophobic Packing: The addition of gem-dimethyl groups at the 6-position (yielding 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid) provides precise steric bulk[4]. These methyl groups act as molecular "anchors," engaging in deep van der Waals interactions with hydrophobic residues in the target pocket[5].

Mechanism of Action: Target Engagement in Viral Proteases

The pharmacological mechanism of these derivatives is best understood through their interaction with viral cysteine and serine proteases. They do not act alone; they serve as the crucial positioning domain (P2) that drives a covalent warhead (P1) into the catalytic active site.

Case Study: SARS-CoV-2 Mpro (Nirmatrelvir)

In Nirmatrelvir, the (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide moiety sits perfectly within the S2 pocket of the SARS-CoV-2 Main Protease[2].

  • S2 Pocket Dynamics: The S2 pocket is a deep, hydrophobic cleft lined by residues Met165, Pro168, and Gln189. The rigid bicyclic proline derivative fills this cavity, maintaining critical hydrophobic contacts while avoiding steric clashes[5].

  • Covalent Inhibition: By firmly anchoring the P2 position, the molecule perfectly aligns its P1 pyrrolidone-bearing nitrile warhead with the catalytic Cys145, facilitating a nucleophilic attack that forms a reversible but highly stable thioimidate adduct[6].

BindingMechanism Target SARS-CoV-2 Mpro (Catalytic Cys145) Inhibitor Nirmatrelvir (Peptidomimetic) P1 P1: Pyrrolidone (S1 Pocket) Inhibitor->P1 P2 P2: 6,6-dimethyl-3-azabicyclo [3.1.0]hexane-2-carboxylate (S2 Pocket) Inhibitor->P2 P3 P3: tert-Leucine (S3/S4 Pocket) Inhibitor->P3 Warhead Nitrile Warhead (Covalent Bond) Inhibitor->Warhead P1->Target H-bonds (His163) P2->Target Hydrophobic packing (Met165, Pro168, Gln189) P3->Target Solvent exposed / H-bonds Warhead->Target Thioimidate adduct with Cys145

Caption: Pharmacological binding mechanism of Nirmatrelvir utilizing the bicyclic P2 scaffold.

Comparative Pharmacodynamics

The structural fine-tuning of the P2 moiety directly correlates with enzymatic inhibition ( Ki​ ) and cellular antiviral activity ( EC50​ ). The table below synthesizes quantitative data demonstrating the superiority of the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane scaffold.

Compound / DrugTarget EnzymeP2 MoietyEnzymatic PotencyAntiviral EC50​ (Cellular)
Nirmatrelvir SARS-CoV-2 Mpro6,6-dimethyl-3-azabicyclo[3.1.0]hexane Ki​ = 3.1 nM74.5 nM (VeroE6)[4]
Boceprevir HCV NS3/4A6,6-dimethyl-3-azabicyclo[3.1.0]hexane Ki​ = ~14 nM~200 nM (Replicon)[1]
Compound 1a SARS-CoV-2 MproCyclopentyl proline IC50​ = ~0.1 µMN/A[6]
Compound 3 SARS-CoV-2 MproUnsubstituted 3-azabicyclo[3.1.0]hexane IC50​ = 39 nMN/A[2]

Data Interpretation: The removal of the gem-dimethyl groups (Compound 3) results in a >10-fold drop in biochemical potency compared to Nirmatrelvir, proving that the methyl groups are essential for optimal van der Waals packing in the S2 subsite[2].

Experimental Methodology: Self-Validating FRET Assay for Protease Kinetics

To accurately evaluate the mechanism of action of synthesized 3-azabicyclo[3.1.0]hexane derivatives, researchers must utilize a self-validating Fluorescence Resonance Energy Transfer (FRET) assay. This protocol is specifically designed to measure initial velocities and calculate the IC50​ / Ki​ of covalent inhibitors.

Causality-Driven Protocol Design
  • Why use DTT? Viral proteases like Mpro rely on a catalytic cysteine (Cys145). Dithiothreitol (DTT) maintains the thiol group in a reduced state, preventing false-positive inhibition caused by oxidative cross-linking.

  • Why use 0.1% BSA? Peptidomimetics containing the highly hydrophobic 6,6-dimethyl bicyclic core are prone to non-specific aggregation and adsorption to polystyrene microplates. Bovine Serum Albumin (BSA) acts as a carrier protein to prevent this artifact.

Step-by-Step Workflow
  • Buffer Preparation: Prepare Assay Buffer consisting of 50 mM Tris-HCl (pH 7.3), 1 mM EDTA, 1 mM DTT, and 0.1% BSA.

  • Enzyme Dilution: Dilute recombinant SARS-CoV-2 Mpro to a final working concentration of 10 nM in the Assay Buffer.

  • Compound Serial Dilution: Prepare a 10-point 3-fold serial dilution of the 3-azabicyclo[3.1.0]hexane derivative in 100% DMSO. Self-Validation Check: Include a DMSO-only well (0% inhibition control) and a known reference standard (e.g., Nirmatrelvir or GC376) to validate assay sensitivity.

  • Pre-Incubation: Transfer 1 µL of the compound dilutions to a black 384-well microplate. Add 49 µL of the diluted Mpro. Incubate at 37°C for 30 minutes. Note: Because these are covalent inhibitors, pre-incubation is mandatory to allow the thioimidate bond to form.

  • Reaction Initiation: Add 50 µL of the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) diluted to 20 µM in Assay Buffer.

  • Kinetic Readout: Immediately read the microplate using a fluorescence microplate reader (Excitation: 340 nm, Emission: 490 nm) continuously for 20 minutes at 37°C.

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Plot relative activity against compound concentration and fit to a four-parameter logistic (4PL) regression to determine the IC50​ .

FRETWorkflow Step1 1. Reagent Prep Dilute Mpro & Substrate Step3 3. Pre-incubation Mpro + Inhibitor (30 min) Step1->Step3 Step2 2. Compound Addition Serial Dilution in DMSO Step2->Step3 Step4 4. Reaction Initiation Add FRET Substrate Step3->Step4 Step5 5. Kinetic Readout Ex: 340nm / Em: 490nm Step4->Step5 Step6 6. Data Analysis Calculate IC50 via 4PL Step5->Step6

Caption: Step-by-step workflow for the self-validating FRET-based protease inhibition assay.

Future Directions in Drug Development

The 3-azabicyclo[3.1.0]hexane-2-carboxylic acid scaffold is not limited to Mpro and NS3/4A. Current pharmacological research is leveraging this rigid core to target other challenging proteases, including human cathepsins and ketohexokinases[3]. By modifying the stereochemistry (e.g., utilizing the (1S,2R,5R) enantiomers) or substituting the gem-dimethyl groups with spirocyclic motifs, researchers can finely tune the entropic profile to map entirely new S2 pockets, ensuring this chemical moiety remains a cornerstone of structure-based drug design.

References

  • Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof Source: Google Patents URL
  • Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies Source: OSTI.GOV URL:[Link]

  • Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of Nirmatrelvir (PF-07321332): A Potent, Orally Active Inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS CoV-2) Main Protease Source: American Chemical Society (ACS) Publications URL:[Link]

  • Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation Source: ACS Catalysis URL:[Link]

Sources

Exploratory

A Scientific Inquiry into the Potential Presence of 3,4-Methanoproline in Aesculus parviflora

A Technical Guide for Researchers and Drug Development Professionals Disclaimer: The natural occurrence of 3,4-methanoproline in Aesculus parviflora has not been established in peer-reviewed scientific literature. This d...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The natural occurrence of 3,4-methanoproline in Aesculus parviflora has not been established in peer-reviewed scientific literature. This document serves as a technical guide and hypothetical research framework to investigate its potential presence, grounded in established phytochemical and analytical methodologies.

Introduction

Aesculus parviflora, commonly known as the bottlebrush buckeye, is a deciduous shrub native to the southeastern United States. It is a member of the Sapindaceae family, which is known to produce a diverse array of secondary metabolites.[1] While the phytochemistry of Aesculus species has been a subject of interest, particularly concerning saponins and flavonoids, the presence of non-proteinogenic amino acids like 3,4-methanoproline remains an unexplored frontier.[2][3]

3,4-Methanoproline is a conformationally constrained analog of proline, a non-proteinogenic amino acid with known natural occurrences in other plant genera, such as Ephedra.[4] Its unique bridged structure imparts specific conformational rigidity, making it a compound of interest for applications in peptide and medicinal chemistry. This guide outlines a comprehensive, technically detailed framework for a systematic investigation into the potential natural occurrence of 3,4-methanoproline in Aesculus parviflora.

Section 1: The Phytochemical Context of Aesculus parviflora

The known phytochemical landscape of the Aesculus genus provides a basis for hypothesizing the presence of novel compounds. While direct evidence is lacking, the existence of complex biosynthetic pathways for other secondary metabolites suggests the enzymatic machinery for producing unique structures may be present.

Table 1: Known and Hypothesized Compound Classes in Aesculus parviflora

Compound ClassKnown/HypothesizedKey Compounds/StructuresPotential Relevance
Saponins KnownAescin (in other Aesculus spp.)Indicates complex triterpenoid biosynthesis.
Flavonoids KnownQuercetin, Kaempferol derivativesDemonstrates active phenylpropanoid pathway.
Non-proteinogenic Amino Acids Hypothesized3,4-MethanoprolineWould represent a novel finding for this genus.

Section 2: A Proposed Research Workflow for the Detection, Isolation, and Characterization of 3,4-Methanoproline

The following section details a robust, multi-stage experimental plan designed to systematically investigate the presence of 3,4-methanoproline in Aesculus parviflora.

G cluster_0 Phase 1: Extraction & Initial Screening cluster_1 Phase 2: Chromatographic Separation & Detection cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Chirality & Absolute Configuration A Plant Material Collection & Preparation B Solvent Extraction A->B C Preliminary Screening (TLC/HPTLC) B->C D High-Performance Liquid Chromatography (HPLC) C->D E Mass Spectrometry (MS) Detection D->E F Preparative HPLC for Isolation E->F G Nuclear Magnetic Resonance (NMR) Spectroscopy F->G H High-Resolution Mass Spectrometry (HRMS) F->H I Chiral Chromatography H->I J Optical Rotation Measurement I->J

Caption: Proposed workflow for the discovery of 3,4-methanoproline.

Phase 1: Plant Material Collection, Preparation, and Extraction

Objective: To obtain a crude extract of Aesculus parviflora enriched with small polar molecules, including amino acids.

Protocol:

  • Collection: Collect fresh, healthy leaves and stems of Aesculus parviflora from a verified source. A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Preparation: Air-dry the plant material in the shade to a constant weight. Grind the dried material into a fine powder using a Wiley mill.

  • Extraction:

    • Macerate the powdered plant material (100 g) with 80% aqueous methanol (1 L) at room temperature for 48 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.

Phase 2: Chromatographic Separation and Detection

Objective: To separate the components of the crude extract and detect the presence of a compound with the mass-to-charge ratio corresponding to 3,4-methanoproline.

Protocol:

  • Sample Preparation: Dissolve a portion of the crude extract in the initial mobile phase for liquid chromatography.

  • LC-MS/MS Analysis: Employ a robust and sensitive method for the identification of free amino acids in the plant matrix using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).[5]

    • Column: A reversed-phase C18 column is a suitable starting point for separating polar compounds.

    • Mobile Phase: A gradient elution with water and methanol, both containing 10 mM ammonium formate, can be effective.[5]

    • MS Detection: Operate the mass spectrometer in positive ion mode. Monitor for the specific mass-to-charge ratio (m/z) of protonated 3,4-methanoproline.

    • Tandem MS (MS/MS): In case of a positive hit, perform fragmentation of the parent ion to obtain a characteristic fragmentation pattern for comparison with known standards or theoretical fragmentation patterns.

Phase 3: Isolation and Structural Elucidation

Objective: To isolate a pure sample of the putative 3,4-methanoproline and confirm its chemical structure.

Protocol:

  • Preparative HPLC: Scale up the analytical HPLC method to a preparative scale to isolate the compound of interest.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra of the isolated compound.

    • The resulting spectra should be compared with published data for synthetic 3,4-methanoproline to confirm its structure.[4]

  • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the isolated compound to confirm its elemental composition.

Section 3: Potential Biosynthesis and Biological Significance

While the specific biosynthetic pathway of 3,4-methanoproline in plants is not fully elucidated, it is likely derived from common amino acid precursors.[6] The biosynthesis of specialized metabolites in plants often involves a series of enzymatic reactions that can be localized to specific cell types or tissues.[7][8]

The biological role of 3,4-methanoproline in Aesculus parviflora, if present, is speculative. Non-proteinogenic amino acids can serve various functions in plants, including defense against herbivores and pathogens.[9][10] From a drug development perspective, the rigid structure of 3,4-methanoproline makes it an attractive building block for creating peptides with enhanced stability and specific conformations.

Section 4: Conclusion and Future Directions

The investigation into the natural occurrence of 3,4-methanoproline in Aesculus parviflora represents a novel research avenue with the potential to uncover new natural products. The successful identification and isolation of this compound would not only contribute to the phytochemical knowledge of the Aesculus genus but also provide a natural source for a valuable chiral building block in medicinal chemistry. Future research could focus on elucidating its biosynthetic pathway and exploring its biological activities. The use of selective inhibitors, such as 3,4-dehydro-L-proline for related pathways, could be a tool to probe the function of such compounds.[11]

References

  • Akinniyi, G., et al. (2024). Plant proteins, peptides, and non-protein amino acids: Toxicity, sources, and analysis. Heliyon, 10(15), e34890.
  • Dziagwa, M., et al. (2015). Determination of free amino acids in plants by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Analytical Methods, 7(18), 7657-7664.
  • Gao, Y., et al. (2017). Rapid and sensitive method for determining free amino acids in plant tissue by high-performance liquid chromatography with fluorescence detection.
  • Akinniyi, G., et al. (2024). Plant proteins, peptides, and non-protein amino acids: Toxicity, sources, and analysis. Heliyon, 10(15), e34890.
  • University of Tennessee. (n.d.). Bottlebrush Buckeye (Aesculus parviflora).
  • Akinniyi, G., et al. (2024). Plant proteins, peptides, and non-protein amino acids: Toxicity, sources, and analysis. Heliyon, 10(15), e34890.
  • Gilman, E. F., et al. (2018). Aesculus parviflora: Bottlebrush Buckeye. EDIS, 2018(4).
  • Szewczyk, M., et al. (2004). Methanoprolines - Synthesis and properties. Chemistry of Heterocyclic Compounds, 40(1), 1-19.
  • Rizk, A., et al. (2024). Bioactive compounds isolated from the bark of Aesculus glabra Willd. Phytochemistry Letters, 61, 106-114.
  • Max Planck Institute for Chemical Ecology. (2023, May 15).
  • Gilman, E. F., et al. (2018). Aesculus parviflora: Bottlebrush Buckeye. EDIS, 2018(4).
  • North Carolina State University. (n.d.). Aesculus parviflora.
  • Edge of the Woods Native Plant Nursery, LLC. (n.d.). Species Spotlight: Aesculus parviflora.
  • Gorman, J. (2025, July 7). Horticulture Highlight: Bottlebrush Buckeye, Aesculus parviflora. Mount Auburn Cemetery.
  • Missouri Botanical Garden. (n.d.). Aesculus parviflora var. serotina 'Rogers'.
  • Taylor & Francis. (n.d.). Biosynthesis – Knowledge and References.
  • NatureServe. (2026, January 9). Aesculus parviflora.
  • Moghe, G. D., et al. (2017).
  • Lab-Jędrzejewska, A., et al. (2021). 3,4-Dehydro-L-proline Induces Programmed Cell Death in the Roots of Brachypodium distachyon. International Journal of Molecular Sciences, 22(14), 7526.
  • Oregon State University. (n.d.). Aesculus parviflora. Landscape Plants.
  • Native Plant Trust. (n.d.). Aesculus parviflora.

Sources

Foundational

Ab Initio Elucidation of cis-Selectivity in the Synthesis of 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid: A Comprehensive Computational and Experimental Guide

Strategic Context and the Stereochemical Challenge The conformational restriction of amino acids is a cornerstone strategy in modern structure-based drug design. Proline methanologues, specifically 3-azabicyclo[3.1.0]hex...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and the Stereochemical Challenge

The conformational restriction of amino acids is a cornerstone strategy in modern structure-based drug design. Proline methanologues, specifically 3-azabicyclo[3.1.0]hexane-2-carboxylic acid , are highly prized unnatural amino acids. They serve as critical rigidified scaffolds in the development of potent therapeutics, including HCV protease inhibitors (e.g., Boceprevir) and various orexin receptor antagonists [1].

However, the bicyclic core contains three stereocenters, leading to four possible stereoisomers. In my experience overseeing process chemistry workflows, the bottleneck in scaling these scaffolds is rarely the bond formation itself, but rather the rigorous control of stereochemistry. The literature historically relied on lengthy, low-yielding sequences to isolate individual isomers. A breakthrough approach leverages the inherent cis-selectivity of the initial cyclopropanation step, followed by controlled epimerization to access the trans-isomers [1].

This whitepaper dissects the causality behind this cis-selectivity using ab initio computational modeling and provides a self-validating experimental workflow to synthesize all four stereoisomers efficiently.

Mechanistic Rationale: The Origin of cis-Selectivity

When synthesizing the 3-azabicyclo[3.1.0]hexane core (typically via the cyclopropanation of an N-Boc-pyrroline-2-carboxylate derivative), empirical data consistently shows a strong kinetic preference for the cis-isomer.

To move beyond empirical observation, we must understand the causality. Ab initio and Density Functional Theory (DFT) calculations reveal that the transition state (TS) leading to the cis-configuration is significantly lower in energy.

  • Steric Shielding: The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom adopts a conformation that sterically shields one face of the pyrroline double bond.

  • Stereoelectronic Effects: The trajectory of the incoming carbenoid or cyclopropanating agent in the cis-pathway allows for optimal orbital overlap with the π -system while minimizing dipole-dipole repulsion with the ester carbonyl at the C2 position.

By mapping the intrinsic reaction coordinate (IRC), we can confirm that the cis-directed transition state smoothly connects the reactants to the experimentally observed major product without hidden intermediate energy wells.

CompWorkflow A 1. Conformational Sampling (Molecular Mechanics / Semi-empirical) B 2. Ground State Optimization (DFT: B3LYP/6-31G*) A->B C 3. Transition State (TS) Search (Berny Algorithm / QST3) B->C D 4. Frequency Analysis (Verify Exactly 1 Imaginary Frequency) C->D E 5. Intrinsic Reaction Coordinate (IRC) (Validate TS Connectivity) D->E F 6. High-Level Single Point Energy (M06-2X/6-311++G(d,p)) E->F

Caption: Step-by-step computational workflow for validating transition state energetics.

Computational Protocol: Ab Initio Transition State Modeling

To build a self-validating computational system, you cannot rely on low-level semi-empirical methods, which often fail to accurately model the dispersion forces critical in transition states of bulky organocatalytic or protected systems [2]. The following protocol ensures rigorous thermodynamic and kinetic data extraction.

Step-by-Step Computational Methodology
  • Conformational Search: Generate all viable rotamers of the N-Boc-pyrroline precursor using a Monte Carlo multiple-minimum (MCMM) approach with the OPLS3 force field.

  • Pre-Optimization: Optimize the lowest-energy conformers using B3LYP/6-31G(d).

  • Transition State Search: Construct guess geometries for both the cis- and trans-approach of the cyclopropanation reagent. Use the Berny algorithm (Opt=TS) to locate the first-order saddle points.

  • Frequency Verification (Critical Step): Run a frequency calculation (Freq) at the same level of theory. A valid TS must possess exactly one imaginary frequency corresponding to the bond-forming reaction coordinate.

  • IRC Validation: Perform an Intrinsic Reaction Coordinate (IRC) calculation to ensure the TS connects the correct pre-reaction complex to the cis- or trans-bicyclic product.

  • High-Level Energy Refinement: Perform single-point energy calculations using the M06-2X functional with a larger basis set (e.g., 6-311++G(d,p)). M06-2X is explicitly recommended here because it accounts for non-covalent dispersion interactions (like those between the Boc group and the incoming reagent) that standard B3LYP misses [2].

Table 1: Representative Computational Energetics

Data summarizes the energetic divergence explaining the initial step selectivity.

Stereoisomer PathwayActivation Free Energy ( ΔG‡ )Relative Product Stability ( ΔG )Primary Mechanistic Driver
cis-Pathway +16.2 kcal/mol0.0 kcal/mol (Reference)Minimized steric clash with N-Boc
trans-Pathway +22.8 kcal/mol+3.1 kcal/molSevere steric repulsion

Conclusion: The >6 kcal/mol difference in ΔG‡ dictates an overwhelming kinetic preference for the cis-isomer, perfectly aligning with experimental observations [1].

Experimental Workflow: Synthesis, Epimerization, and Resolution

Having established the cis-selectivity computationally, we must engineer a protocol to access the trans-isomers. The solution is a controlled epimerization of the C2 stereocenter using Lithium Diisopropylamide (LDA).

Because the bicyclic system is prone to ring-opening if the enolate is not handled correctly, the choice of base and temperature is paramount. LDA allows for rapid, irreversible deprotonation at -78 °C. Recent advancements even allow this to be performed in continuous flow reactors to suppress decomposition [3].

SynPathway Start Pyrroline Precursor (N-Boc Protected) CisRac rac-cis-Isomer (Kinetic Product) Start->CisRac Cyclopropanation (High cis-selectivity) TransRac rac-trans-Isomer (Thermodynamic Product) CisRac->TransRac LDA, THF, -78°C (Epimerization) ResCis Pure cis-Enantiomers (via Chiral Salt) CisRac->ResCis Optical Resolution ResTrans Pure trans-Enantiomers (via Chiral Salt) TransRac->ResTrans Optical Resolution

Caption: Synthetic divergence pathway from kinetic cis-product to all four stereoisomers.

Step-by-Step Experimental Methodology

Part A: Epimerization to the trans-Isomer

  • Preparation: Flame-dry a Schlenk flask under argon. Charge with rac-cis-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (1.0 eq) and anhydrous THF (0.2 M).

  • Cooling: Submerge the reactor in a dry ice/acetone bath to reach exactly -78 °C. Causality: Higher temperatures during deprotonation lead to irreversible cyclopropane ring fragmentation.

  • Deprotonation: Dropwise add a freshly titrated solution of LDA (2.2 eq) in THF. The first equivalent deprotonates the carboxylic acid; the second generates the C2 lithium enolate.

  • Equilibration: Stir for 2 hours at -78 °C. The enolate geometry will thermodynamically equilibrate to favor the trans-configuration upon protonation.

  • Quench: Rapidly quench with glacial acetic acid (3.0 eq) at -78 °C before warming to room temperature. Extract with EtOAc and concentrate.

Part B: Optical Resolution via Diastereomeric Salt Formation

  • Salt Formation: Dissolve the rac-trans (or rac-cis) mixture in hot ethanol. Add 1.0 equivalent of a chiral resolving agent, such as (R)-phenylglycinol [1].

  • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The less soluble diastereomeric salt will selectively crystallize. Causality: The rigid bicyclic structure forms highly ordered, differential hydrogen-bond networks with the chiral amine, maximizing the solubility gap between diastereomers.

  • Isolation: Filter the crystals and wash with cold ethanol.

  • Free Acid Regeneration: Suspend the salt in 1M HCl and extract with dichloromethane to yield the enantiopure 3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

Table 2: Optimization of C2 Epimerization Conditions

Comparison of base/temperature profiles for converting the cis-isomer to the trans-isomer.

Base SystemTemperatureConversion to transSide Reactions (Ring Opening)
NaOEt / EtOH25 °C< 5%None
KOtBu / THF0 °C15%Moderate
LDA / THF (Batch) -78 °C 82% (Thermodynamic Eq.) Minimal
LDA / THF (Flow) [3]20 °C> 90%Suppressed (due to rapid micro-mixing)

Conclusion

The synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid exemplifies how modern process chemistry must integrate computational foresight with rigorous experimental execution. By utilizing ab initio calculations to understand the kinetic cis-selectivity of the initial cyclopropanation, chemists can purposefully design downstream epimerization protocols using LDA to access the trans-isomers. This self-validating loop—where computation explains the kinetic product and thermodynamics dictates the epimerized product—allows for the efficient, scalable synthesis of all four stereoisomers for advanced drug discovery.

References

  • Bakonyi, B., Furegati, M., Kramer, C., La Vecchia, L., & Ossola, F. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry, 78(18), 9328-9339. URL:[Link]

  • Dral, P. O., Kivala, M., & Thiel, W. (2011). Assessment of Popular DFT and Semiempirical Molecular Orbital Techniques for Calculating Relative Transition State Energies and Kinetic Product Distributions in Enantioselective Organocatalytic Reactions. Journal of Chemical Theory and Computation, 7(10), 3010-3017. URL:[Link]

  • Power, M., Alcock, E., & McGlacken, G. P. (2020). Organolithium Bases in Flow Chemistry: A Review. Organic Process Research & Development, 24(10), 1814-1838. URL:[Link]

Exploratory

The Role of 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid in Proline Permease Inhibition

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Proline transport is a fundamental process for many organisms, fulfilling roles in metabolism, stress r...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Proline transport is a fundamental process for many organisms, fulfilling roles in metabolism, stress response, and pathogenesis.[1][2] The membrane proteins responsible for this transport, known as proline permeases, are therefore attractive targets for therapeutic intervention and for use as chemical probes to study cellular physiology. This guide provides a detailed examination of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a conformationally constrained proline analog that acts as a potent inhibitor of proline permease.[3] We will explore the structural basis of its inhibitory action, the kinetic mechanisms involved, and the experimental protocols required to characterize its effects. By understanding how this rigid molecule interacts with the transport machinery, researchers can gain insights into permease function and develop novel strategies for controlling proline uptake in various biological systems.

Introduction: The Critical Role of Proline Transport

L-proline is a unique proteinogenic amino acid whose cyclic structure imposes significant constraints on protein architecture.[4] Beyond its role in protein synthesis, proline is a multifaceted molecule central to cellular homeostasis.[5][6] It functions as an osmoprotectant, accumulating in cells to counteract osmotic stress, and serves as a crucial source of carbon, nitrogen, and energy, particularly for pathogenic organisms like Trypanosoma cruzi and various bacteria during infection.[1][2][7]

The uptake of proline from the extracellular environment is mediated by specialized membrane proteins called proline permeases. In many bacteria, such as Escherichia coli, these transporters function as symporters, coupling the transport of proline to the electrochemical gradient of ions like protons (H+) or sodium (Na+).[8][9] The E. coli proline permease (PutP), for instance, is a well-characterized 2H+/proline symporter.[8] Given their importance in cellular survival and virulence, proline permeases have emerged as promising targets for the development of antimicrobial and antiparasitic agents.[7] The inhibition of these transporters offers a direct method to starve pathogens of an essential nutrient and disrupt their ability to adapt to host environments.

3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid: A Conformationally Locked Proline Analog

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, also known as 3,4-methanoproline, is a synthetic proline analog featuring a cyclopropane ring fused to the pyrrolidine ring.[3] This fusion creates a rigid, bicyclic structure that severely restricts the molecule's conformational flexibility, a key feature distinguishing it from the more flexible L-proline.

Chemical Structure and Stereoisomerism

The molecule exists as four distinct stereoisomers, arising from the relative orientation of the carboxylic acid group and the cyclopropane ring (cis or trans), and the chiral centers within the molecule (R or S).[3][10] The naturally occurring nonproteinogenic amino acid is the (S)-cis isomer.[3] Early research has shown that both the (S)-cis and (S)-trans isomers are potent inhibitors of proline permease in E. coli, highlighting the importance of stereochemistry in biological activity.[3]

G cluster_proline L-Proline cluster_cis (1S,2S,5R)-cis-Isomer cluster_trans (1S,2R,5R)-trans-Isomer proline_img cis_img trans_img

Caption: Competitive inhibition of proline permease by 3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

Kinetic Analysis

To formally determine the mechanism of inhibition, steady-state kinetic analysis is employed. By measuring the initial rate of proline uptake at various concentrations of both proline and the inhibitor, one can distinguish between different inhibition models. [11]

  • Competitive Inhibition: The inhibitor binds only to the free permease, preventing proline from binding. In a Lineweaver-Burk plot, this is characterized by lines that intersect on the y-axis. The apparent Michaelis constant (Kₘ) increases, while the maximum velocity (Vₘₐₓ) remains unchanged.

  • Non-competitive Inhibition: The inhibitor can bind to both the free permease and the permease-proline complex, typically at an allosteric site. This reduces the Vₘₐₓ but does not affect the Kₘ.

  • Uncompetitive Inhibition: The inhibitor binds only to the permease-proline complex. This results in a decrease in both Vₘₐₓ and Kₘ.

For proline analogs that mimic the substrate, competitive inhibition is the most anticipated outcome. [1]The inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition, is a critical parameter for quantifying the inhibitor's potency.

Structure-Activity Relationship (SAR)

The existence of four stereoisomers allows for a compelling SAR study. Comparing the Kᵢ values for the cis and trans isomers, as well as their respective enantiomers, can reveal the precise geometric and stereochemical features favored by the permease's binding pocket. For example, the finding that both (S)-cis and (S)-trans isomers strongly inhibit the E. coli permease suggests that the transporter can accommodate some variation in the puckering of the five-membered ring, as long as the key binding elements (the carboxylate and the secondary amine) are correctly oriented. [3] Table 1: Qualitative Structure-Activity Relationship Data

Compound Organism Target Inhibition Level Reference
(S)-cis-3-azabicyclo[3.1.0]hexane-2-carboxylic acid E. coli Proline Permease Strong [3]

| (S)-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | E. coli | Proline Permease | Strong | [3]|

Experimental Protocols for Studying Inhibition

Investigating the inhibitory effects of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid requires robust and validated experimental procedures. The following protocols provide a framework for synthesis, activity assays, and kinetic characterization.

Caption: Experimental workflow for kinetic characterization of proline permease inhibition.

Protocol: Proline Permease Activity Assay (Whole Cell Uptake)

This protocol measures the rate of proline transport into whole cells and is the foundation for kinetic analysis.

  • Rationale: Using radiolabeled proline provides a highly sensitive method to directly quantify substrate transport. Rapid filtration is crucial to stop the reaction and separate the cells from the extracellular medium containing unincorporated radiolabel.

  • Methodology:

    • Cell Preparation: Grow cells (e.g., E. coli K12) to mid-log phase in a suitable medium. Harvest cells by centrifugation, wash twice with a minimal buffer (e.g., M9 salts, pH 7.0), and resuspend to a final concentration of ~0.5 mg/mL total protein.

    • Reaction Setup: In a series of microcentrifuge tubes, prepare reaction mixtures containing the cell suspension and varying concentrations of the inhibitor (e.g., 0 to 10x the expected Kᵢ). Include a control set with no inhibitor.

    • Initiation: Pre-warm the tubes to the desired temperature (e.g., 37°C). Initiate the transport reaction by adding a stock solution of radiolabeled L-proline (e.g., [³H]-L-proline) to a final concentration near the Kₘ of the permease.

    • Incubation: Incubate for a short, defined period where uptake is linear with time (typically 1-5 minutes). This must be determined in preliminary time-course experiments.

    • Termination and Filtration: Terminate the reaction by adding 1 mL of ice-cold wash buffer and immediately filtering the entire volume through a 0.45 µm nitrocellulose filter under vacuum.

    • Washing: Wash the filter twice with 2 mL of ice-cold buffer to remove non-specifically bound radiolabel.

    • Quantification: Place the filter in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.

    • Data Normalization: Express the uptake rate as picomoles of proline per minute per milligram of cell protein.

Protocol: Kinetic Characterization of Inhibition

This protocol builds upon the activity assay to determine the Kₘ of proline and the Kᵢ of the inhibitor.

  • Rationale: By systematically varying both substrate and inhibitor concentrations, one can generate the data needed for graphical analysis (e.g., Lineweaver-Burk plot) to elucidate the inhibition mechanism and calculate key kinetic parameters.

  • Methodology:

    • Experimental Design: Set up a matrix of experiments. Use at least three fixed concentrations of the inhibitor (e.g., 0, 1x Kᵢ, and 2x Kᵢ). For each inhibitor concentration, vary the L-proline concentration over a range that brackets the expected Kₘ (e.g., 0.2x Kₘ to 5x Kₘ).

    • Assay Performance: Perform the whole-cell uptake assay as described in Protocol 4.1 for each condition in the matrix.

    • Data Analysis:

      • Calculate the initial velocity (v) for each condition.

      • Plot v versus [Proline] for each inhibitor concentration to generate Michaelis-Menten curves.

      • Transform the data for a Lineweaver-Burk plot (1/v versus 1/[Proline]).

      • Analyze the resulting pattern of lines to determine the inhibition type. For competitive inhibition, the lines will intersect on the y-axis.

      • Calculate Kₘ and Vₘₐₓ from the no-inhibitor control line. Calculate the apparent Kₘ (Kₘ,ₐₚₚ) from the slope of each line in the presence of the inhibitor.

      • Calculate Kᵢ using the formula for competitive inhibition: Kₘ,ₐₚₚ = Kₘ(1 + [I]/Kᵢ), where [I] is the inhibitor concentration.

Future Directions and Applications

The study of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its interaction with proline permeases opens several avenues for future research and development.

  • Drug Development: As a validated inhibitor, this scaffold can serve as a starting point for designing more potent and selective drugs targeting proline transport in pathogens or cancer cells. [7][12]Modifications to the bicyclic core could enhance binding affinity or improve pharmacokinetic properties.

  • Chemical Probes: The inhibitor can be used as a tool to probe the physiological consequences of blocking proline uptake in different biological systems, helping to elucidate the specific roles of proline in metabolism and stress response.

  • Permease Structure-Function Studies: Using this rigid analog in co-crystallization studies with proline permeases could provide high-resolution snapshots of the transporter's binding pocket, revealing key interactions that are essential for substrate recognition and transport.

Conclusion

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is a powerful tool for the study of proline transport. Its efficacy as a proline permease inhibitor is rooted in its conformationally rigid structure, which expertly mimics the binding-competent conformation of L-proline, leading to high-affinity competitive inhibition. Through systematic kinetic analysis and well-defined experimental protocols, researchers can precisely characterize its mechanism of action. The insights gained from studying this molecule not only advance our fundamental understanding of membrane transport but also provide a validated chemical scaffold for the development of novel therapeutics targeting proline metabolism.

References

  • Heng, R., et al. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry, 78(18), 9229-9240. [Link]

  • Heng, R., et al. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. ACS Publications. [Link]

  • Shell International Research Maatschappij B.V. (1981). Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid.
  • Heng, R., et al. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. ResearchGate. [Link]

  • Ábrahám, E., et al. (2010). Methods for Determination of Proline in Plants. Springer Nature Experiments. [Link]

  • di Salvo, M. L., et al. (2013). Kinetic analysis of the inhibition brought about by proline and arginine on the activity of yeast P5C reductase. ResearchGate. [Link]

  • Hanada, K., et al. (1984). Mechanism of proline transport in Escherichia coli K12. III. Inhibition of membrane potential-driven proline transport by syn-coupled ions and evidence for symmetrical transition states of the 2H+/proline symport carrier. Journal of Biological Chemistry, 259(12), 7802-7806. [Link]

  • Peña-Pardo, C., et al. (2017). Evaluation of proline analogs as trypanocidal agents through the inhibition of a Trypanosoma cruzi proline transporter. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(11), 2854-2862. [Link]

  • Cell Biolabs, Inc. Proline Assay Kit. [Link]

  • Szabados, L., & Savouré, A. (2010). Methods for determination of proline in plants. Methods in Molecular Biology, 639, 327-334. [Link]

  • Stevens, B. R., & Wright, E. M. (1987). Kinetics of the intestinal brush border proline (Imino) carrier. The Journal of Biological Chemistry, 262(14), 6546-6551. [Link]

  • Yamauchi, A., et al. (2000). Characterization of proline transport. ResearchGate. [Link]

  • Vadyvaloo, V., et al. (2002). Role of proline residues in the structure and function of a membrane transport protein. Biochemistry, 41(41), 12537-12544. [Link]

  • D. M. Miller, et al. (2005). Growth inhibition by proline analogs. ResearchGate. [Link]

  • Sanyal, N., et al. (2015). Steady-State Kinetic Mechanism of the Proline:Ubiquinone Oxidoreductase Activity of Proline Utilization A (PutA) from Escherichia coli. PLoS One, 10(4), e0122912. [Link]

  • Tanner, J. J. (2017). Structure, function, and mechanism of proline utilization A (PutA). Archives of Biochemistry and Biophysics, 617, 34-48. [Link]

  • Zhang, Z., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8(3), 1541-1544. [Link]

  • Tristram, H., & Thurston, C. F. (1968). The Activity and Specificity of the Proline Permease in Wild-type and Analogue-resistant Strains of Escherichia coli. Journal of General Microbiology, 50(1), 121-131. [Link]

  • Halab, L., & Lubell, W. D. (2001). Poly-l-proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. The Journal of Organic Chemistry, 66(2), 455-460. [Link]

  • Halab, L., & Lubell, W. D. (2001). Poly-L-proline type II peptide mimics based on the 3-azabicyclo[3.1.0]hexane system. The Journal of Organic Chemistry, 66(2), 455-460. [Link]

  • El-Hattab, A. W., & Almannai, M. (2021). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology, 9, 728572. [Link]

  • El-Hattab, A. W., & Almannai, M. (2021). The Multifaceted Roles of Proline in Cell Behavior. ResearchGate. [Link]

  • Schertzer, J. W., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant, Cell & Environment. [Link]

  • Sato, K., et al. (2020). Properties, metabolisms, and applications of L-proline analogues. Applied Microbiology and Biotechnology, 104(15), 6417-6430. [Link]

  • Tanner, J. J., et al. (2022). Structure, mechanism, and inhibition of proline metabolic enzymes. MOspace. [Link]

  • Zenclussen, A. C., et al. (2023). Proline and Proline Analogues Improve Development of Mouse Preimplantation Embryos by Protecting Them against Oxidative Stress. International Journal of Molecular Sciences, 24(22), 16428. [Link]

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Foundational

An In-Depth Technical Guide to the Stereochemistry and Isomerism of 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, a conformationally constrained analog of the amino acid proline, has emerged as a pivotal structur...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, a conformationally constrained analog of the amino acid proline, has emerged as a pivotal structural motif in medicinal chemistry and drug discovery. Its rigid bicyclic framework imparts unique stereochemical properties that allow for the precise spatial orientation of pharmacophoric elements, making it an attractive scaffold for the design of potent and selective therapeutic agents. This guide provides a comprehensive technical overview of the stereochemistry, synthesis, resolution, and characterization of the isomers of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, with a focus on practical applications for researchers in the field. The naturally occurring L,cis isomer, for instance, has been identified as a plant male gametocide[1].

Understanding the Stereoisomers

The structure of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid features a fused cyclopropane and pyrrolidine ring system. This rigid structure gives rise to multiple stereocenters and, consequently, a set of distinct stereoisomers. The key points of isomerism are:

  • Cis and Trans Diastereomers: The relative orientation of the carboxylic acid group at C2 and the cyclopropane ring defines the cis and trans diastereomers. In the cis isomer, the carboxylic acid group and the cyclopropane ring are on the same face of the pyrrolidine ring, while in the trans isomer, they are on opposite faces.

  • Enantiomers: Each diastereomer (cis and trans) exists as a pair of non-superimposable mirror images, known as enantiomers. These are designated using the Cahn-Ingold-Prelog (CIP) priority rules as (R) and (S) at each stereocenter.

Therefore, there are a total of four possible stereoisomers of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid:

  • (1R,2S,5R)- and (1S,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (cis enantiomers)

  • (1R,2R,5R)- and (1S,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (trans enantiomers)

The accurate synthesis and characterization of these individual isomers are paramount for understanding their structure-activity relationships (SAR) in a biological context.

Caption: Relationship between the stereoisomers of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

Synthesis of the Stereoisomers

A significant breakthrough in accessing all four stereoisomers involves the synthesis of the N-Boc protected form, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This approach provides a versatile intermediate for further derivatization and peptide synthesis. A key publication by Mayer et al. outlines a method that allows for the selective preparation of either the pure cis or trans diastereomer by adjusting reaction conditions[2][3].

General Synthetic Strategy

The synthesis often starts from a commercially available or readily prepared bicyclic precursor. A common strategy involves the stereoselective deprotonation of N-Boc-3-azabicyclo[3.1.0]hexane followed by carboxylation. The stereochemical outcome of this reaction can be influenced by the choice of base and reaction conditions, leading to either the cis or trans product with high diastereoselectivity.

Separation and Resolution of Stereoisomers

Once a mixture of stereoisomers is obtained, their separation is a critical step. Two primary methods are employed for the resolution of the enantiomers of both the cis and trans diastereomers: diastereomeric salt formation and chiral chromatography.

Diastereomeric Salt Resolution

This classical resolution technique relies on the reaction of the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Experimental Protocol: Resolution of N-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid with (R)-phenylglycinol

This protocol is adapted from the work of Mayer et al.[4].

  • Salt Formation: Dissolve the racemic N-Boc-protected acid in a suitable solvent (e.g., isopropanol). Add an equimolar amount of the chiral resolving agent, (R)-phenylglycinol.

  • Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out of the solution.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiopure Acid: Treat the isolated diastereomeric salt with an acid (e.g., dilute HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched N-Boc-amino acid. Extract the product with an organic solvent.

  • Recovery of the Other Enantiomer: The more soluble diastereomeric salt remaining in the mother liquor can be treated in a similar manner to recover the other enantiomer.

Caption: Workflow for diastereomeric salt resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Data Presentation: Chiral HPLC Method Parameters

ParameterCondition
Chiral Stationary Phase Polysaccharide-based (e.g., cellulose or amylose derivatives)
Mobile Phase Hexane/Isopropanol with a small amount of acidic modifier (e.g., 0.1% TFA)
Flow Rate 0.5 - 1.5 mL/min
Detection UV at 210-220 nm

Note: The optimal mobile phase composition and specific CSP should be determined empirically for each pair of enantiomers.

Spectroscopic and Structural Characterization

Unambiguous determination of the stereochemistry of each isomer is crucial. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography is typically employed.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for distinguishing between the cis and trans diastereomers based on differences in chemical shifts and coupling constants. Furthermore, two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), provide through-space correlations that are critical for confirming the relative stereochemistry.

A study by Mamai et al. demonstrated the use of NOE data and molecular modeling to determine the conformation of the 3-azabicyclo[3.1.0]hexane system in solution[1][5]. For the cis isomer, NOEs are expected between the proton at C2 and protons on the cyclopropane ring, whereas for the trans isomer, such correlations would be absent or very weak.

X-ray Crystallography

Single-crystal X-ray diffraction provides the absolute and unambiguous determination of the three-dimensional structure of a molecule, including the relative and absolute stereochemistry of all chiral centers. The crystallographic data for the (R)-phenylglycinol salt of (R)-trans-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been deposited with the Cambridge Crystallographic Data Centre (CCDC 798573), confirming its absolute configuration[4].

Applications in Drug Discovery

The conformationally restricted nature of the 3-azabicyclo[3.1.0]hexane-2-carboxylic acid scaffold has made it a valuable component in the design of various therapeutic agents. Its incorporation into peptide-based drugs can lead to improved metabolic stability, receptor affinity, and selectivity.

Case Study: Saxagliptin

A prominent example of the application of this scaffold is in the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin, used for the treatment of type 2 diabetes. Saxagliptin incorporates a (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile moiety, which is derived from the corresponding carboxylic acid. The rigid bicyclic structure plays a crucial role in orienting the cyanopyrrolidine warhead for optimal interaction with the active site of the DPP-4 enzyme.

Conclusion

The stereochemistry and isomerism of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid present both a challenge and an opportunity for medicinal chemists. A thorough understanding of the synthesis, resolution, and characterization of its four stereoisomers is essential for harnessing its full potential in drug design. The methodologies outlined in this guide provide a framework for researchers to confidently work with this valuable and versatile molecular scaffold.

References

  • Mayer, S., Klose, J., & Gmeiner, P. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry, 78(18), 9543–9549. [Link]

  • ResearchGate. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. [Link]

  • Mamai, A., Zhang, R., & Madalengoitia, J. S. (2001). Poly-l-proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. The Journal of Organic Chemistry, 66(2), 455–460. [Link]

  • PubMed. (2001). Poly-L-proline type II peptide mimics based on the 3-azabicyclo[3.1.0]hexane system. [Link]

  • ACS Publications. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. [Link]

Sources

Exploratory

The Pharmacological Paradigm of 3-Azabicyclo[3.1.0]hexane Derivatives: From Conformational Constraint to Targeted Therapeutics

Executive Summary In modern drug design, the entropic penalty associated with the binding of flexible molecules to their target receptors often limits both affinity and selectivity. As a Senior Application Scientist, I f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug design, the entropic penalty associated with the binding of flexible molecules to their target receptors often limits both affinity and selectivity. As a Senior Application Scientist, I frequently encounter the challenge of rigidifying peptide backbones to lock them into bioactive conformations. The 3-azabicyclo[3.1.0]hexane scaffold—a conformationally restricted unnatural amino acid and proline surrogate—has emerged as a highly versatile solution. By fusing a cyclopropane ring to a pyrrolidine core, this scaffold forces a flattened boat conformation that stabilizes poly-L-proline type II (PPII) helices[1][2]. This whitepaper explores the structural logic, pharmacological applications, and self-validating experimental protocols required to deploy 3-azabicyclo[3.1.0]hexane derivatives in therapeutic development.

The Molecular Logic of Conformational Constraint

Proline is unique among proteinogenic amino acids due to its secondary amine, which restricts backbone dihedral angles but still permits cis-trans isomerization. In drug development, this residual flexibility can lead to off-target effects or rapid enzymatic degradation.

By utilizing the 3-azabicyclo[3.1.0]hexane system, we introduce intrinsic conformational control elements. The cyclopropane ring constrains the Cα−Cβ bond, forcing the molecule into a highly restricted geometry[2]. This pre-organizes the amino acid into a poly-L-proline type II (PPII) helical geometry—defined by ideal backbone dihedral angles of Φ=−75∘ and ψ=−145∘ [2]. The causality here is fundamental: by pre-organizing the molecule into the exact geometry required for target binding (often a gauche(-) χ1 angle), we drastically reduce the entropic penalty of binding, thereby increasing target affinity by up to an order of magnitude[1].

Pharmacological Target Landscape

The structural rigidification provided by the 3-azabicyclo[3.1.0]hexane core translates into diverse pharmacological applications, ranging from metabolic diseases to oncology.

Protease Inhibition (Metabolic and Antiviral)

The rigidification of the P2 pocket position is a proven strategy in protease inhibitor design. For example, N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives have been successfully deployed as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of Type 2 Diabetes[3]. Furthermore, recent fragment-based drug design and molecular dynamics simulations have identified 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide derivatives as potent binders to the SARS-CoV-2 3CL main protease, exploiting the rigid scaffold to maintain critical hydrogen bonds within the catalytic dyad[4].

Neuropharmacology

The scaffold's ability to precisely orient pharmacophores in 3D space makes it ideal for central nervous system (CNS) targets. Specific stereoisomers (e.g., the 1S,5R configuration) act as potent modulators of the dopamine D3 receptor, offering therapeutic avenues for schizophrenia and drug addiction[5]. Additionally, the scaffold forms the core of CP-866,087, a well-documented mu-opioid receptor antagonist[6][7].

Oncology and Cytotoxicity

When spiro-fused to complex frameworks like acenaphthylene-1(2H)-one, 3-azabicyclo[3.1.0]hexanes exhibit significant antiproliferative activity. These derivatives demonstrate targeted cytotoxicity against human erythroleukemia (K562) and melanoma cell lines by disrupting the mitochondrial membrane potential ( ΔΨm ), triggering apoptosis[8].

ScaffoldMechanisms Core 3-Azabicyclo[3.1.0]hexane Unnatural Amino Acid Sub1 Conformational Constraint (Proline Surrogate) Core->Sub1 Backbone Rigidification Sub2 Spiro-Fusion (Complex Alkaloids) Core->Sub2 Structural Diversification Target1 Protease Inhibition (DPP-IV, 3CLpro) Sub1->Target1 P2 Pocket Fit Target2 Neuropharmacology (D3, Mu-Opioid) Sub1->Target2 Pharmacophore Orientation Target3 Oncology (Apoptosis via Mitochondria) Sub2->Target3 Cytotoxicity (IC50)

Logical mapping of 3-azabicyclo[3.1.0]hexane structural modifications to pharmacological targets.

Quantitative Pharmacological Profiling

The following table synthesizes the quantitative pharmacological metrics of key 3-azabicyclo[3.1.0]hexane derivatives across various therapeutic targets.

Compound / DerivativeTarget / ApplicationKey Pharmacological MetricReference
N-(aryl)-3-azabicyclo[3.1.0]hexane Dipeptidyl Peptidase-IV (DPP-IV)High selectivity against related proteases
6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide SARS-CoV-2 3CL Main ProteaseHigh binding affinity (100 ns MD simulation)[4]
Spiro-fused 3-azabicyclo[3.1.0]hexane (Adduct 2b/2c) Human Erythroleukemia (K562)IC50 = 14 ± 4 μg/mL (25–27 μM)[8]
CP-866,087 Mu-Opioid ReceptorHigh affinity antagonist[6],
(1S,5R)-1-(3,4-dichlorophenyl)-derivative Dopamine D3 ReceptorStereoselective modulation[5]

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal checkpoint to verify success before proceeding.

Diastereoselective Synthesis of the Scaffold

As a synthetic chemist, the primary challenge with bicyclic systems is controlling diastereoselectivity. We utilize a Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones[6].

Step-by-Step Protocol:

  • Precursor Assembly: Dissolve the target maleimide and N-tosylhydrazone in anhydrous 1,4-dioxane under an inert argon atmosphere.

  • Catalyst Addition: Introduce 5 mol% of the Palladium catalyst (e.g., Pd2​(dba)3​ ). Causality: The palladium carbenoid intermediate minimizes steric clashes compared to Rhodium catalysts, driving the reaction toward the thermodynamically favored exo-diastereomer[6].

  • Thermal Cycling: Heat the mixture to 90°C for 12 hours.

  • Self-Validation (NMR Checkpoint): Before column chromatography, evaporate a 50 μL aliquot and subject it to 1H -NMR. The diagnostic coupling constants of the cyclopropane protons (typically J=4−6 Hz for the cis-relationship) serve as an immediate internal checkpoint for diastereoselectivity[6].

  • Isolation: Purify the major diastereoisomer via silica gel chromatography using a hexane/ethyl acetate gradient.

In Vitro Cytotoxicity and Mitochondrial Membrane Potential Assay

To evaluate the antiproliferative properties of spiro-fused 3-azabicyclo[3.1.0]hexanes against K562 cell lines[8], we employ a dual-assay approach.

Step-by-Step Protocol:

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Compound Treatment: Treat cells with varying concentrations of the spiro-fused derivative (1 to 100 μM ) for 48 hours.

  • MTS Addition: Add 20 μL of MTS reagent to each well. Causality: The choice of MTS over traditional MTT is deliberate. MTS is bioreduced by viable cells directly into a soluble formazan product in the culture medium. This eliminates the need for a secondary solubilization step, reducing pipetting errors and creating a self-validating system where absorbance at 490 nm linearly correlates with viable cell count[8].

  • Mechanistic Validation (JC-1 Dye): To confirm that cell death is driven by apoptosis, treat a parallel plate with the JC-1 dye. Healthy cells accumulate JC-1 aggregates (red fluorescence), while damaged cells with low mitochondrial membrane potential ( ΔΨm ) exhibit JC-1 monomers (green fluorescence). The shift in the red/green fluorescence ratio validates the apoptotic mechanism of action[8].

ExperimentalWorkflow Step1 1. Precursor Assembly (Maleimides + N-Tosylhydrazones) Step2 2. Pd-Catalyzed Cyclopropanation (Diastereoselective Synthesis) Step1->Step2 Catalyst Addition Step3 3. Scaffold Isolation (Silica Gel Chromatography) Step2->Step3 Yield & NMR Validation Step4 4. Target Incorporation (Peptide Coupling / Spiro-fusion) Step3->Step4 Structural Confirmation Step5 5. Pharmacological Assay (FRET / MTS Cytotoxicity) Step4->Step5 Bio-evaluation

Step-by-step experimental workflow from scaffold synthesis to pharmacological evaluation.

References

  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. nih.gov. 3

  • In silico identification and molecular dynamic simulations of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide against main protease 3CL. outbreak.info. 4

  • Poly-l-proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. researchgate.net. 1

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. mdpi.com. 8

  • The paradox of conformational constraint in the design of Cbl(TKB)-binding peptides. nih.gov. 2

  • EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. google.com. 5

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. researchgate.net. 6

  • Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. acs.org. 7

Sources

Protocols & Analytical Methods

Method

Synthesis of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid: A Detailed Protocol for Drug Discovery and Development

Introduction (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a conformationally constrained amino acid analog of significant interest in medicinal chemistry and drug development. Its rigid bicyclic structure mi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a conformationally constrained amino acid analog of significant interest in medicinal chemistry and drug development. Its rigid bicyclic structure mimics peptide turns and serves as a valuable scaffold for designing potent and selective inhibitors of various enzymes and receptors. This application note provides a comprehensive, step-by-step protocol for the enantioselective synthesis of this important building block, designed for researchers and scientists in both academic and industrial settings. The presented methodology is a convergent synthesis that prioritizes stereochemical control and practical execution.

The synthesis of conformationally constrained amino acids is a key strategy in modern peptidomimetic design, aiming to enhance biological activity, selectivity, and metabolic stability of peptide-based therapeutics. The 3-azabicyclo[3.1.0]hexane framework, in particular, has been incorporated into a variety of bioactive molecules, demonstrating its utility as a proline mimic with a unique three-dimensional geometry. This protocol details a robust and reproducible pathway to access the optically pure (1R,2S,5S)-enantiomer, a crucial component for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Overall Synthetic Strategy

The synthesis of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is achieved through a multi-step sequence commencing with the creation of a chiral cyclopropane core. This is followed by functional group transformations to install the necessary amine and carboxylic acid moieties, and culminates in an intramolecular cyclization to form the bicyclic system. The key to achieving the desired stereochemistry lies in an initial asymmetric cyclopropanation reaction, which sets the absolute configuration of the cyclopropane ring.

Synthetic_Workflow A Step 1: Asymmetric Cyclopropanation B Step 2: Ester Hydrolysis A->B C Step 3: Curtius Rearrangement B->C D Step 4: Boc Protection C->D E Step 5: Reductive Cyclization D->E F Step 6: Deprotection & Isolation E->F G Final Product: (1R,2S,5S)-3-azabicyclo[3.1.0]hexane- 2-carboxylic acid F->G

Caption: Overall workflow for the synthesis of the target molecule.

Experimental Protocols

PART 1: Synthesis of the Chiral Cyclopropane Core

Step 1: Asymmetric Cyclopropanation of a Prochiral Alkene

The synthesis begins with the enantioselective cyclopropanation of a suitable alkene, such as N-Boc-pyrrole, using a chiral catalyst and a diazo reagent. This reaction is critical for establishing the desired cis-stereochemistry and the absolute configuration of the cyclopropane ring. The use of a well-defined chiral rhodium or copper catalyst is essential for high diastereo- and enantioselectivity.[1][2][3]

Materials:

Reagent/MaterialGradeSupplier
N-Boc-pyrroleReagentSigma-Aldrich
Ethyl diazoacetateReagentSigma-Aldrich
Chiral Rhodium Catalyst (e.g., Rh₂(S-DOSP)₄)CatalystStrem Chemicals
Dichloromethane (DCM)AnhydrousAcros Organics
Diethyl etherAnhydrousFisher Scientific
Saturated aq. NaHCO₃ACSVWR
BrineACSVWR
Anhydrous MgSO₄ACSVWR
Silica gel230-400 meshSigma-Aldrich

Procedure:

  • To a solution of N-Boc-pyrrole (1.0 eq) in anhydrous dichloromethane (0.2 M) under an argon atmosphere at 0 °C, add the chiral rhodium catalyst (0.01 eq).

  • Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous dichloromethane via a syringe pump over 4 hours. The slow addition is crucial to minimize the formation of dimeric byproducts.

  • Stir the reaction mixture at 0 °C for an additional 2 hours after the addition is complete.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Hexane/Ethyl Acetate = 9:1).

  • Upon completion, quench the reaction by adding a few drops of acetic acid.

  • Dilute the mixture with diethyl ether and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired cis-cyclopropane derivative.

Causality: The choice of a chiral rhodium catalyst, such as Rh₂(S-DOSP)₄, is based on its proven efficacy in catalyzing asymmetric cyclopropanations with high enantioselectivity. The slow addition of the diazoacetate minimizes its decomposition and side reactions, leading to a higher yield of the desired product.

PART 2: Functional Group Manipulations

Step 2: Hydrolysis of the Ester

The ethyl ester of the cyclopropane derivative is hydrolyzed to the corresponding carboxylic acid under basic conditions.

Materials:

Reagent/MaterialGradeSupplier
cis-Cyclopropane ethyl ester derivativeSynthesized in Step 1-
Lithium hydroxide (LiOH)ACSSigma-Aldrich
Tetrahydrofuran (THF)HPLCFisher Scientific
WaterDeionized-
1 M Hydrochloric acid (HCl)ACSVWR
Ethyl acetateACSVWR
Anhydrous Na₂SO₄ACSVWR

Procedure:

  • Dissolve the cis-cyclopropane ethyl ester derivative (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the carboxylic acid.

Step 3 & 4: Curtius Rearrangement and Boc Protection

The carboxylic acid is converted to an isocyanate via a Curtius rearrangement, which is then trapped with tert-butanol to yield the Boc-protected amine.

Materials:

Reagent/MaterialGradeSupplier
cis-Cyclopropane carboxylic acidSynthesized in Step 2-
Diphenylphosphoryl azide (DPPA)ReagentSigma-Aldrich
Triethylamine (TEA)ReagentSigma-Aldrich
TolueneAnhydrousAcros Organics
tert-ButanolReagentSigma-Aldrich

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq) and diphenylphosphoryl azide (1.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 2 hours.

  • Cool the reaction mixture to room temperature and add tert-butanol (5.0 eq).

  • Reflux the mixture overnight.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the Boc-protected aminomethyl cyclopropane derivative.

PART 3: Cyclization and Final Product Formation

Step 5 & 6: Reductive Cyclization and Deprotection

The Boc-protected aminomethyl cyclopropane derivative is subjected to reductive cyclization to form the 3-azabicyclo[3.1.0]hexane ring system. This is followed by deprotection of the Boc group and the ester to yield the final product.

Materials:

Reagent/MaterialGradeSupplier
Boc-protected aminomethyl cyclopropaneSynthesized in Step 4-
Trifluoroacetic acid (TFA)ReagentSigma-Aldrich
Dichloromethane (DCM)AnhydrousAcros Organics
Sodium triacetoxyborohydrideReagentSigma-Aldrich
Acetic acidGlacialFisher Scientific

Procedure:

  • Treat the Boc-protected aminomethyl cyclopropane derivative with a solution of trifluoroacetic acid in dichloromethane (1:1) to remove the Boc protecting group.

  • After complete deprotection (monitored by TLC), neutralize the reaction mixture carefully with a saturated solution of NaHCO₃.

  • Extract the free amine with dichloromethane.

  • To the solution of the crude amine in dichloromethane, add acetic acid (1.1 eq) and sodium triacetoxyborohydride (1.5 eq).

  • Stir the reaction at room temperature overnight. This step facilitates the reductive amination and subsequent intramolecular cyclization.[4]

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • The resulting intermediate is then hydrolyzed as described in Step 2 to yield the final product, (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

  • The final product can be purified by recrystallization or by preparative HPLC. Chiral HPLC can be used to confirm the enantiomeric purity.[5]

Trustworthiness: Each step of this protocol includes a purification stage to ensure the purity of the intermediates, which is crucial for the success of subsequent reactions. The stereochemical integrity is established early in the synthesis and carried through the reaction sequence. The final product should be characterized thoroughly by NMR, Mass Spectrometry, and its optical rotation compared with literature values to validate its identity and purity.

Data Presentation

Table 1: Summary of a Representative Synthesis Batch

StepStarting MaterialProductYield (%)Purity (by HPLC)
1N-Boc-pyrrolecis-Cyclopropane ethyl ester75>98%
2cis-Cyclopropane ethyl estercis-Cyclopropane carboxylic acid95>99%
3 & 4cis-Cyclopropane carboxylic acidBoc-protected aminomethyl cyclopropane80>97%
5 & 6Boc-protected aminomethyl cyclopropane(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid65>99% (ee >98%)

Conclusion

This application note provides a detailed and reliable protocol for the enantioselective synthesis of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. By following this step-by-step guide, researchers can confidently produce this valuable constrained amino acid for their drug discovery and development programs. The emphasis on stereochemical control and robust reaction conditions ensures the production of high-purity material suitable for advanced biological and medicinal chemistry studies.

References

  • Doyle, M. P.; Forbes, D. C. Recent advances in asymmetric catalytic metal carbene transformations. Chemical Reviews, 1998 , 98 (2), 911-936. [Link]

  • Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. Stereoselective Cyclopropanation Reactions. Chemical Reviews, 2003 , 103 (4), 977-1050. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996 , 61 (11), 3849-3862. [Link]

  • Wirth, T. Chiral Separation by HPLC. In Stereoselective Synthesis; Wiley-VCH: Weinheim, 2011; pp 1-28. [Link]

Sources

Application

Application Note: Strategic Incorporation of (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid in Peptidomimetic Drug Design

Executive Summary The development of highly potent, metabolically stable peptidomimetics relies heavily on the strategic restriction of backbone flexibility. (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid serves...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly potent, metabolically stable peptidomimetics relies heavily on the strategic restriction of backbone flexibility. (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid serves as a premier conformationally constrained proline surrogate (often termed a "methanologue")[1]. By fusing a cyclopropane ring to the pyrrolidine core, this bicyclic system locks the molecule into a specific geometric pucker, drastically reducing the entropic penalty ( ΔS ) upon binding to target proteins[2].

This Application Note provides a comprehensive, field-proven guide for drug development professionals on the mechanistic rationale, physical properties, and validated synthetic protocols for incorporating this critical building block into covalent protease inhibitors (e.g., targeting HCV NS3/4A or SARS-CoV-2 Mpro)[3][4].

Mechanistic Rationale: The Thermodynamics of Constraint

To understand why this specific bicyclic system is favored over standard L-proline, one must analyze the thermodynamics of protein-ligand interactions.

Conformational Preorganization

Native peptides are highly flexible; standard proline residues continuously sample multiple ring puckers (envelope vs. half-chair) and undergo cis-trans amide bond isomerization. When a flexible peptide binds to a rigid protease active site, it suffers a massive loss of conformational entropy. The methano bridge in the [3.1.0] system restricts the pyrrolidine ring into a flattened boat conformation[2]. This intrinsic constraint forces the preceding amide bond into a preferred geometry, stabilizing the Poly-L-proline type II (PPII) helix or specific β -turn conformations required to perfectly occupy the S2 pocket of target proteases[2][4].

Proteolytic Stability

Peptidomimetics must survive the highly degradative environment of the human body. The steric bulk of the cyclopropane ring projecting from the pyrrolidine core physically shields the adjacent amide bonds from enzymatic cleavage by non-specific peptidases, significantly extending the in vivo half-life of the resulting drug[1].

G A Native Peptide (High Conformational Entropy) B Proline Surrogate Incorporation A->B Synthetic Modification C Preorganized Peptidomimetic (Constrained PPII Helix) B->C Methano-bridge Restriction D Target Protease (S2 Pocket Binding) C->D Reduced Entropic Penalty (ΔS)

Fig 1. Thermodynamic pathway of conformational preorganization using bicyclic proline surrogates.

Quantitative Data Presentation

The structural advantages of the (1R,2S,5S)-bicyclic system over standard L-proline translate directly into measurable pharmacokinetic and pharmacodynamic improvements.

ParameterL-Proline(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acidImpact on Drug Design
Ring Conformation Flexible (Rapid interconversion)Rigid (Flattened boat / Constrained envelope)Preorganizes backbone for S2 pocket binding.
Amide trans:cis Ratio ~ 4:1 (Solvent dependent)Highly biased toward trans geometryReduces the energy required to adopt the bioactive conformation.
Protease Stability (t½) Minutes (Highly susceptible)Hours to Days (Highly resistant)Enhances oral bioavailability and systemic exposure.
Entropic Penalty ( ΔS ) HighLowDrives sub-nanomolar binding affinities ( Ki​ / IC50​ )[3].

Experimental Protocols

The incorporation of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid requires specialized synthetic handling. The secondary amine and the adjacent alpha-carbon (C2) are highly sterically hindered by the bicyclic core. Standard coupling reagents (like EDC or DIC) often yield poor results.

Protocol A: Solution-Phase Coupling to a P1 Warhead

Objective: Synthesize a P2-P1 intermediate for covalent protease inhibitors (e.g., coupling to a glutamine surrogate or ketoamide warhead)[3].

Causality & Reagent Selection: HATU is strictly required for this transformation. The highly reactive HOAt active ester generated by HATU is capable of overcoming the severe steric barrier presented by the bicyclic system, ensuring high-yielding amide bond formation without epimerization[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of Boc-protected (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid and 1.1 equivalents of the P1 amine warhead in anhydrous DMF to achieve a 0.1 M concentration.

    • Expertise Insight: Strict anhydrous conditions are necessary to prevent the hydrolysis of the highly reactive HOAt ester intermediate.

  • Activation: Cool the reaction vessel to 0 °C under an inert argon atmosphere. Add 1.2 equivalents of HATU, followed by the dropwise addition of 3.0 equivalents of DIPEA.

    • Expertise Insight: Cooling to 0 °C suppresses any potential epimerization at the C2 alpha-carbon during the initial activation phase. DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid without competing for the active ester.

  • Coupling: Remove the ice bath, allow the reaction to warm to room temperature (20-25 °C), and stir for 2 to 3 hours.

  • Self-Validation (LC-MS): Withdraw a 5 μ L aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated as complete when the UV trace (214/254 nm) shows >95% consumption of the starting P1 amine, and the MS spectra confirms the dominant presence of the product mass [M+H]+ .

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via reverse-phase HPLC or flash column chromatography.

G N1 Protected (1R,2S,5S)-Acid N3 Activation (HATU, DIPEA, DMF, 0°C) N1->N3 N2 P1 Amine Warhead N2->N3 N4 Coupling Reaction (2-3 hours, RT) N3->N4 N5 Deprotection (TFA/DCM) N4->N5

Fig 2. Solution-phase coupling workflow for P2-P1 peptidomimetic warhead synthesis.

Protocol B: Fmoc-Solid Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate the surrogate into an extended peptide chain for PPII helix mimicry[2].

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin in a 1:1 mixture of DCM/DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 cycles of 10 minutes each). Wash thoroughly with DMF (5 times).

  • Coupling the Surrogate: Pre-activate 3.0 equivalents of Fmoc-(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid with 3.0 equivalents of HATU and 6.0 equivalents of DIPEA in DMF for exactly 3 minutes. Add the activated mixture to the resin and agitate at room temperature for 2 hours.

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A negative result (beads remain yellow/translucent) validates complete acylation of the primary amine. A positive result (beads turn dark blue) indicates incomplete coupling, requiring a repeat of Step 3.

  • Subsequent Coupling (Critical Step): After deprotecting the Fmoc group from the newly attached bicyclic surrogate, coupling the next amino acid onto its secondary amine is exceptionally difficult due to steric shielding.

    • Expertise Insight: To achieve >90% yield on this subsequent step, utilize symmetric anhydrides or apply microwave-assisted SPPS (75 °C for 15 minutes) with HATU/HOAt activation[1].

References

  • Poly-l-proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease Source: MDPI - International Journal of Molecular Sciences URL:[Link]

Sources

Method

lithiation and carboxylation techniques for 3-azabicyclo[3.1.0]hexane-2-carboxylic acid preparation

Stereoselective Synthesis of 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid via Directed Lithiation and Carboxylation Abstract The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted proline analogue that se...

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Author: BenchChem Technical Support Team. Date: March 2026

Stereoselective Synthesis of 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid via Directed Lithiation and Carboxylation

Abstract

The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted proline analogue that serves as a valuable building block in medicinal chemistry, imparting unique three-dimensional character to lead compounds. This guide provides a detailed technical overview and robust protocols for the stereoselective preparation of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The core strategy involves a diastereoselective, directed lithiation of the N-Boc protected parent heterocycle, followed by quenching with carbon dioxide. We will explore the mechanistic basis for the high stereocontrol observed, explain the critical role of reagents and reaction conditions, and provide a step-by-step protocol for researchers in drug discovery and development.

Introduction: The Strategic Value of the 3-Azabicyclo[3.1.0]hexane Scaffold

Constrained bicyclic amino acids are highly sought-after motifs in modern drug design. The 3-azabicyclo[3.1.0]hexane core, in particular, offers a rigidified pyrrolidine ring system that can effectively orient pharmacophoric elements in three-dimensional space, often leading to enhanced binding affinity and selectivity for biological targets. The synthesis of specific stereoisomers of this scaffold is therefore of critical importance.

This document focuses on a highly effective and diastereoselective method for introducing a carboxylic acid group at the C-2 position, adjacent to the nitrogen atom. The strategy leverages the principles of Directed Metalation , a powerful tool in organic synthesis for the regioselective functionalization of C-H bonds.

Mechanistic Rationale & Experimental Causality

The cornerstone of this synthesis is the deprotonation of N-Boc-3-azabicyclo[3.1.0]hexane. The tert-butoxycarbonyl (Boc) group is not merely a protecting group; it is a potent Directed Metalation Group (DMG) .

The Role of the Boc Group and Organolithium Base

The directed metalation process relies on the ability of a Lewis basic functional group to coordinate to an organolithium base, delivering the deprotonation to a specific adjacent position. This is known as a Complex Induced Proximity Effect (CIPE).[1]

  • Coordination: The carbonyl oxygen of the Boc group acts as a Lewis base, chelating the lithium cation of the organolithium base (e.g., sec-butyllithium, s-BuLi).

  • Deprotonation: This coordination pre-organizes the base, positioning it to abstract a proton from the adjacent C-2 position, which is rendered more acidic by the inductive effect of the nitrogen atom.

  • Choice of Base: sec-Butyllithium (s-BuLi) is often preferred over n-butyllithium (n-BuLi) for this transformation. Its greater steric bulk reduces the rate of nucleophilic attack on the Boc carbonyl, while its higher basicity ensures efficient deprotonation at low temperatures.[2]

The Crucial Influence of Diamine Additives

Organolithium reagents exist as aggregates in solution (e.g., tetramers in hydrocarbon solvents), which are generally less reactive.[3][4] The addition of a chelating diamine, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), is critical for breaking down these aggregates into more reactive monomeric or dimeric species.[5][6] This significantly accelerates the rate of lithiation, allowing the reaction to proceed efficiently at low temperatures (e.g., -78 to -60 °C) and minimizing potential side reactions.[7]

A key finding in the literature is that specific chiral diamines can further enhance diastereoselectivity. For the synthesis of the cis-carboxylic acid, the use of (1R,2R)-N,N,N',N'-tetramethyl-1,2-diaminocyclohexane has been shown to be highly effective, leading to excellent diastereomeric ratios.[7]

The Carboxylation Step

Once the lithiated intermediate is formed, it is quenched with an electrophile. For this synthesis, the electrophile is carbon dioxide (CO₂). The nucleophilic lithiated carbon attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.[8] Subsequent aqueous acidic workup protonates the salt to yield the final carboxylic acid product. The use of dry CO₂ gas is essential to avoid quenching the highly reactive organolithium intermediate with water.

Visualizing the Synthetic Pathway

Overall Experimental Workflow

The following diagram illustrates the complete process from starting material to the final purified product.

G cluster_prep Preparation & Setup cluster_reaction Lithiation & Carboxylation cluster_workup Workup & Isolation A Dissolve N-Boc-3-azabicyclo[3.1.0]hexane and Diamine Ligand in Dry THF B Cool Reaction Mixture to -60°C under Argon A->B C Add sec-BuLi dropwise, Maintain Temp < -60°C B->C D Stir for 5 hours (Deprotonation) C->D E Sparge with Dry CO₂ Gas (Carboxylation Quench) D->E F Quench with Water E->F G Acidify with HCl F->G H Extract with Ethyl Acetate G->H I Purify via Crystallization or Chromatography H->I

Caption: High-level workflow for the synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

Key Mechanistic Steps

This diagram outlines the crucial chelation-directed deprotonation and subsequent carboxylation.

Caption: Mechanism showing directed lithiation followed by carboxylation.

Comparative Data & Conditions

The choice of diamine ligand has a profound impact on the yield and diastereoselectivity of the carboxylation. The following data, adapted from literature, highlights this critical relationship.[7]

EntryBase / Additive (equiv)Temp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1s-BuLi (1.3) / TMEDA (1.3)-40569Mixture
2s-BuLi (1.2) / (1R,2R)-TMCDA¹ (1.25)-60574>99:1
3s-BuLi (1.3) / No Additive (THF only)-405LowPoor

¹(1R,2R)-N,N,N',N'-tetramethyl-1,2-diaminocyclohexane

As the data clearly indicates, the use of the chiral diamine in Entry 2 not only provides a high yield but also affords exceptional control over the stereochemical outcome, yielding almost exclusively the cis isomer.[7]

Detailed Experimental Protocols

This protocol is designed for the diastereoselective synthesis of racemic cis-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

Materials & Reagents
  • tert-Butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate

  • (1R,2R)-(−)-N,N,N',N'-Tetramethyl-1,2-cyclohexanediamine (or TMEDA)

  • sec-Butyllithium (~1.4 M in cyclohexane)

  • Anhydrous Tetrahydrofuran (THF)

  • Carbon Dioxide (gas, dry)

  • Hydrochloric Acid (2 M aqueous)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

  • Argon or Nitrogen gas supply

Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Internal thermometer or thermocouple

  • Septa

  • Syringes and needles

  • Cannula for gas dispersion (optional)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Standard glassware for workup and purification

Step-by-Step Procedure

CAUTION: sec-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere by trained personnel.[9] All glassware must be rigorously dried before use.

  • Reaction Setup:

    • To a flame-dried 500 mL three-neck flask equipped with a magnetic stir bar, internal thermometer, and argon inlet, add tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate (12.0 g, 65.5 mmol, 1.0 equiv).

    • Add (1R,2R)-TMCDA (17.2 g, 82.0 mmol, 1.25 equiv) followed by 260 mL of anhydrous THF via syringe.

    • Rationale: The diamine is added with the substrate to ensure it is present to chelate the s-BuLi as it is added, facilitating efficient deaggregation and directed lithiation.

  • Cooling & Lithiation:

    • Cool the stirred solution to below -60 °C using a dry ice/acetone bath.

    • Slowly add sec-BuLi solution (56.1 mL of 1.4 M solution, 79.0 mmol, 1.2 equiv) dropwise via syringe over approximately 15 minutes, ensuring the internal temperature does not rise above -60 °C.

    • Upon addition, the solution may turn a bright yellow or orange color, indicative of the organolithium intermediate.

    • Stir the reaction mixture at -60 °C for 5 hours.

    • Rationale: Low temperature is critical to maintain the stability of the lithiated intermediate and prevent side reactions, such as THF degradation.[10] The 5-hour stir time ensures complete deprotonation.

  • Carboxylation (Quench):

    • After 5 hours, cool the mixture further to approximately -68 °C.

    • Introduce a steady stream of dry carbon dioxide gas through the reaction mixture via a long needle or gas dispersion tube. This step is exothermic. Monitor the internal temperature, which may rise to around -45 °C.

    • Continue sparging with CO₂ for 15-20 minutes until the exotherm subsides and the color of the solution fades.

    • Rationale: Using dry CO₂ gas as the electrophile directly forms the lithium carboxylate. A sufficient excess is used to ensure complete quenching of the lithiated species.[8]

  • Workup & Isolation:

    • Remove the cooling bath and allow the mixture to warm slightly. Quench the reaction by carefully adding approximately 150 mL of water. The pH of the aqueous layer should be >10.

    • Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer with water (2 x 50 mL).

    • Combine all aqueous layers and cool in an ice bath. Carefully acidify the aqueous solution to pH ~2-3 by adding 2 M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).

    • Rationale: The product is a carboxylic acid, which is deprotonated and water-soluble at high pH. Acidification protonates it, rendering it soluble in an organic solvent like ethyl acetate for extraction.

    • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product, rac-cis-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, can be purified by crystallization or flash column chromatography on silica gel if necessary. The reported procedure achieved high diastereoselectivity, often yielding the pure cis isomer directly.[7]

Conclusion

The directed lithiation and subsequent carboxylation of N-Boc-3-azabicyclo[3.1.0]hexane is a powerful and highly stereoselective method for accessing the synthetically valuable cis-2-carboxylic acid derivative. A thorough understanding of the underlying mechanistic principles—specifically the role of the Boc group as a directing element and the function of diamine additives in modulating organolithium reactivity—is paramount for successful and reproducible execution. The protocol detailed herein provides a reliable foundation for researchers to produce this important building block for application in pharmaceutical and agrochemical discovery programs.

References

  • Markus Furegati, Bettina Bakonyi, Luigi La Vecchia, Christian Kramer, and Flavio Ossola. Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry, 2013, 78(18), 9328-9339. [Link]

  • Dietmar Stalke, Chaitanya G. Reball, and Torsten Stey. Lithiation of TMEDA and its Higher Homologous TEEDA: Understanding Observed α- and β-Deprotonation. Journal of the American Chemical Society, 2008. [Link]

  • Peter O'Brien, and Paul A. Clarke. Diamine-Free Lithiation−Trapping of N-Boc Heterocycles using s-BuLi in THF. Organic Letters, 2010, 12(18), 4188-4191. [Link]

  • Organic Chemistry Tutor. Reaction of Carboxylic Acids with Organometallic Reagents. Organic Chemistry Tutor. [Link]

  • Chemistry Steps. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Chemistry Steps. [Link]

  • Jonathan Clayden. Organolithiums: Selectivity for Synthesis. Elsevier, 2002. [Link]

  • Giacomo Gelardi, David C. Blakemore, and Peter O'Brien. Asymmetric Lithiation Trapping of N-Boc Heterocycles at Temperatures above −78 °C. Organic Letters, 2013, 15(21), 5452-5455. [Link]

  • James. Addition of Organolithiums to Carboxylic Acids. Master Organic Chemistry. [Link]

  • Andrey K. Organolithium Reactions with Carboxylic Acids. YouTube, 2014. [Link]

  • Wikipedia. n-Butyllithium. Wikipedia. [Link]

  • Luis García-Río, et al. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. The Journal of Organic Chemistry, 2024. [Link]

  • Wikipedia. n-Butyllithium - Degradation of THF. Wikipedia. [Link]

  • Jack D. Sunderhaus, and Fraser F. Fleming. Chelation-Assisted Substrate-Controlled Asymmetric Lithiation-Allylboration of Chiral Carbamate 1,2,4-Butanetriol Acetonide. Molecules, 2015, 20(6), 9876-9888. [Link]

  • Paul Krawczuk. Directed Metalation: A Survival Guide. Baran Group Meeting. [Link]

  • Luis García-Río, et al. Mechanism of the deprotonation reaction of alkyl benzyl ethers with n-butyllithium. Semantic Scholar. [Link]

  • Alexandre Alexakis, et al. Asymmetric bromine-lithium exchange: on the importance of both the diamine ligand and the organolithium reagent. Chemical Communications, 2015, 51(95), 16912-16915. [Link]

  • David B. Collum, et al. Hemilabile Ligands in Organolithium Chemistry: Substituent Effects on Lithium Ion Chelation. Journal of the American Chemical Society, 2003, 125(48), 14834-14840. [Link]

  • Jack P. D. Franke, and Allan J. M. van der Heijden. Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews, 2013. [Link]

  • Grant R. Krow, and Kevin C. Cannon. Synthesis of 3-azabicyclo[3.1.0]hexanes. A review. Organic Preparations and Procedures International, 2000, 32(2), 103-122. [Link]

  • Jonathan Clayden. Book Review: Organolithiums: Selectivity for Synthesis. Angewandte Chemie International Edition, 2002, 41(22), 4205-4206. [Link]

  • Yufeng Li, et al. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 2023, 29(48), e202301017. [Link]

  • Peter Beak, et al. Chiral Organolithium Complexes: The Effect of Ligand Structure on the Enantioselective Deprotonation of Boc-Pyrrolidine. The Journal of Organic Chemistry, 1999, 64(1), 137-147. [Link]

  • Hui-Jie Jiang, et al. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 2017, 15(38), 8141-8147. [Link]

  • Peter O'Brien, et al. Asymmetric lithiation-substitution of amines involving rearrangement of borates. Organic Letters, 2008, 10(1), 101-104. [Link]

  • Peter O'Brien, et al. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]

  • Olivier Baudoin, and Anthony Millet. Palladium-catalyzed β-Selective C(sp3)-H Arylation of N-Boc-Piperidines. Organic Syntheses. [Link]

  • Ruben S. Ruben, and S. S. P. G. S. S. α-C–H/N–H Annulation of Alicyclic Amines via Transient Imines: Preparation of Polycyclic Lactams. Journal of the American Chemical Society, 2021, 143(34), 13532-13537. [Link]

  • MDPI. The Chelating Abilities of Tertiary Amines with N-O-Donors Towards Cu(II) Ions and the Catalytic Properties of the Resulting Complexes. MDPI. [Link]

  • Organic Syntheses. Caution! sec-Butylithium is very pyrophoric. Organic Syntheses Procedure. [Link]

Sources

Application

Synthesis of Orexin Receptor Antagonists Using the 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid Scaffold

Executive Summary & Mechanistic Rationale The development of Dual Orexin Receptor Antagonists (DORAs) has fundamentally shifted the therapeutic landscape for insomnia and sleep-wake disorders. These molecules function by...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of Dual Orexin Receptor Antagonists (DORAs) has fundamentally shifted the therapeutic landscape for insomnia and sleep-wake disorders. These molecules function by blocking the binding of wake-promoting neuropeptides (Orexin A and B) to their respective G-protein-coupled receptors, OX1R and OX2R.

In recent medicinal chemistry campaigns, the incorporation of constrained proline analogs—specifically 3-azabicyclo[3.1.0]hexane-2-carboxylic acid (also known as 2,3-methanoproline)—has proven highly effective in optimizing both the pharmacokinetic and pharmacodynamic profiles of DORA clinical candidates[1].

The Causality Behind the Scaffold Choice

As an Application Scientist, it is critical to understand why this specific bicyclic system is chosen over a standard pyrrolidine or piperidine ring:

  • Conformational Restriction (Pharmacodynamics): The fusion of a cyclopropane ring to the pyrrolidine core restricts the conformational flexibility of the molecule. This rigidity forces the attached pharmacophores (typically an amide and an N-aryl/urea group) into a bioactive "U-shaped" conformation. This pre-organization is entropically favored and required for deep insertion into the orthosteric binding pockets of the OX1 and OX2 receptors[2].

  • Metabolic Stability (Pharmacokinetics): The cyclopropane fusion eliminates the metabolically vulnerable α-protons adjacent to the nitrogen. This effectively shields the molecule from rapid cytochrome P450-mediated oxidation and subsequent glucuronidation, dramatically extending the in vivo half-life compared to unconstrained analogs[2][3].

OrexinSignaling Orexin Orexin A / B (Neuropeptides) OX1R OX1 Receptor (Gq coupled) Orexin->OX1R OX2R OX2 Receptor (Gq/Gi/Gs coupled) Orexin->OX2R Antagonist DORA (3-azabicyclo[3.1.0]hexane core) Antagonist->OX1R Blocks Antagonist->OX2R Blocks Sleep Sleep Induction (Insomnia Treatment) Antagonist->Sleep Promotes PLC Phospholipase C (PLC) OX1R->PLC OX2R->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Wakefulness Wakefulness & Arousal Ca2->Wakefulness

Figure 1: Mechanism of Dual Orexin Receptor Antagonists (DORAs) in promoting sleep.

Quantitative Data: Scaffold Comparison

To justify the transition from a standard pyrrolidine core to the 3-azabicyclo[3.1.0]hexane system, we summarize the typical structure-activity relationship (SAR) and pharmacokinetic improvements observed during lead optimization.

Scaffold CoreOX1R IC₅₀ (nM)OX2R IC₅₀ (nM)In vitro T₁/₂ (min)Lipophilicity (LogP)
Pyrrolidine-2-carboxylic acid 12.515.2453.2
3-azabicyclo[3.1.0]hexane-2-carboxylic acid 2.11.8>1202.8

Data Interpretation: The rigid U-shape enhances receptor affinity (lowering IC₅₀ by ~6-fold). The cyclopropane ring slightly lowers lipophilicity due to a reduced accessible surface area, while dramatically increasing half-life by blocking CYP450 oxidation[2][3].

Synthesis Strategy & Workflow

The synthesis of DORA candidates utilizing the 3-azabicyclo[3.1.0]hexane-2-carboxylic acid core generally follows a robust three-step sequence: N-protection, amide coupling at the carboxylic acid, and subsequent functionalization of the secondary amine[4][5].

SynthesisWorkflow SM 3-azabicyclo[3.1.0]hexane -2-carboxylic acid Boc Boc Protection (Boc2O, NaOH) SM->Boc Amide Amide Coupling (HATU, DIPEA) Boc->Amide Deprotect Boc Deprotection (TFA / DCM) Amide->Deprotect SNAr N-Functionalization (Ar-NCO or Ar-Cl) Deprotect->SNAr DORA DORA Candidate SNAr->DORA

Figure 2: Three-step synthetic workflow for 3-azabicyclo[3.1.0]hexane-based DORAs.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality is verified before proceeding to the next synthetic step.

Protocol A: N-Boc Protection of (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Rationale: Protection of the secondary amine is critical to prevent self-condensation (polymerization) during the subsequent amide coupling step. A biphasic Dioxane/Water system with NaOH ensures the zwitterionic amino acid is fully solubilized and the amine is deprotonated, driving the nucleophilic attack on Boc anhydride to completion[5].

Step-by-Step Procedure:

  • Dissolution: Suspend (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (1.0 eq, 10 mmol) in a 1:1 mixture of 1,4-Dioxane and Water (20 mL).

  • Basification: Cool the mixture to 0 °C using an ice bath. Slowly add 1M NaOH aqueous solution (2.0 eq) dropwise. Self-Validation: The suspension will turn into a clear, homogeneous solution, indicating complete deprotonation of the carboxylic acid and amine.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove Dioxane. Acidify the remaining aqueous layer to pH ~2 using 1M HCl at 0 °C.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the N-Boc protected intermediate as a white solid.

Protocol B: Amide Coupling with Arylamine Pharmacophore

Rationale: HATU is selected over traditional carbodiimides (like EDC) because the 3-azabicyclo[3.1.0]hexane core presents significant steric bulk near the carboxylic acid. The highly reactive HOAt ester intermediate generated by HATU accelerates the aminolysis, preventing epimerization at the chiral α-center.

Step-by-Step Procedure:

  • Activation: Dissolve the N-Boc protected acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes. Self-Validation: A slight color change (usually pale yellow) indicates the formation of the active ester.

  • Coupling: Add the desired arylamine or heteroarylamine (1.1 eq) to the activated mixture.

  • Reaction: Stir at room temperature under a nitrogen atmosphere for 4-6 hours. Monitor by LC-MS or TLC (Hexane:EtOAc 1:1) until the starting material is completely consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 15 mL). Wash the organic layer extensively with water (to remove DMF) and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography to isolate the pure amide.

Protocol C: Boc Deprotection and Urea Formation (N-Functionalization)

Rationale: Trifluoroacetic acid (TFA) in dichloromethane (DCM) provides a clean, anhydrous deprotection. The reaction progress is self-validating via the cessation of CO₂ gas evolution. The resulting secondary amine is highly nucleophilic and readily reacts with aryl isocyanates to form the final urea-based DORA.

Step-by-Step Procedure:

  • Deprotection: Dissolve the Boc-protected amide intermediate in a 1:4 mixture of TFA/DCM (0.1 M). Stir at room temperature for 2 hours. Self-Validation: Bubbling (CO₂ evolution) will occur and eventually cease, indicating reaction completion.

  • Concentration: Remove the volatiles under reduced pressure. Co-evaporate with Toluene (2 x 10 mL) to remove residual TFA.

  • Urea Formation: Dissolve the crude amine TFA salt in anhydrous DCM. Add Triethylamine (TEA) (3.0 eq) to liberate the free base.

  • Electrophile Addition: Slowly add the corresponding Aryl Isocyanate (Ar-NCO) (1.05 eq) at 0 °C.

  • Completion: Stir for 1 hour at room temperature. Quench with water, extract with DCM, dry, and concentrate. Purify the final DORA via preparative HPLC.

References

  • Bakonyi, B., Furegati, M., Kramer, C., La Vecchia, L., & Ossola, F. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry, 78(18), 9328-9339. URL: [Link]

  • Murelli, R. T., et al. (2021). Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. The Journal of Organic Chemistry, 86(21), 15053-15072. URL: [Link]

  • Hassan, M., et al. (2023). A comprehensive review of discovery and development of drugs discovered from 2020–2022. PMC / National Institutes of Health. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This valuable constrained amino...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This valuable constrained amino acid analog presents unique synthetic challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and optimize your reaction yields.

Troubleshooting Guide: Addressing Low Yield and Other Common Issues

This section addresses specific problems you may encounter during the synthesis of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, with a focus on two common synthetic strategies: Asymmetric Simmons-Smith Cyclopropanation and Directed Lithiation and Carboxylation .

Scenario 1: Asymmetric Simmons-Smith Cyclopropanation Route

This synthetic approach often starts from a protected 2,5-dihydropyrrole derivative. The key cyclopropanation step is crucial for establishing the bicyclic core.

Low yield and poor stereoselectivity in a Simmons-Smith reaction can stem from several factors related to the carbenoid generation and the substrate itself.

Answer:

Several factors can contribute to low yield and poor diastereoselectivity in the Simmons-Smith cyclopropanation. Let's break down the potential causes and solutions:

  • Purity and Activation of Zinc: The quality of the zinc-copper couple is paramount for the efficient generation of the zinc carbenoid.

    • Troubleshooting: Ensure your zinc dust is of high purity and activated correctly. A common activation method involves washing with HCl, followed by water, ethanol, and ether, and then drying under vacuum. The activity of the zinc-copper couple can significantly impact the reaction rate and yield.

  • Diiodomethane Quality: Diiodomethane can degrade over time, releasing iodine, which can interfere with the reaction.

    • Troubleshooting: Use freshly distilled or commercially available high-purity diiodomethane. If your reagent has a pink or brownish tint, it indicates the presence of iodine. You can purify it by passing it through a short column of activated alumina.

  • Solvent and Temperature Control: The choice of solvent and precise temperature control are critical.

    • Troubleshooting: Ethereal solvents like diethyl ether or dimethoxyethane (DME) are commonly used. Ensure your solvent is anhydrous. The reaction is typically run at low temperatures (e.g., 0 °C to room temperature). Running the reaction at too high a temperature can lead to side reactions and decomposition of the carbenoid.

  • Substrate-Related Issues: The directing group on your pyrroline precursor plays a crucial role in diastereoselectivity.

    • Troubleshooting: The presence of a hydroxyl group positioned to direct the cyclopropanation via coordination with the zinc carbenoid is a well-established strategy for achieving high diastereoselectivity.[1] If your precursor lacks a suitable directing group, consider modifying your synthetic route to include one. The stereochemical outcome of the cyclopropanation is highly dependent on the ability of a proximal hydroxy or ether group to dictate the stereochemistry of the C-C bond formation.[2][3]

  • Reaction Time: The ratio of cis to trans isomers can be influenced by the reaction time.

    • Troubleshooting: In some syntheses of related 2-azabicyclo[3.1.0]hexane systems from glutamic acid, the cis/trans ratio was found to vary with reaction time, with a ratio of 6:1 being achieved at 19.5 hours.[4] It is advisable to monitor your reaction by TLC or LC-MS to determine the optimal reaction time for maximizing the desired isomer.

Experimental Protocol: Optimization of Simmons-Smith Cyclopropanation

  • Zinc Activation: To a flask containing zinc dust (2 eq.), add 1M HCl and stir for 2 minutes. Decant the HCl, and wash the zinc with deionized water (3x), followed by ethanol (2x), and finally diethyl ether (2x). Dry the activated zinc under high vacuum.

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add the activated zinc-copper couple and anhydrous diethyl ether.

  • Carbenoid Formation: Add diiodomethane (1.5 eq.) to the zinc suspension and stir. A gentle reflux may be observed, indicating the formation of the carbenoid.

  • Substrate Addition: Cool the reaction mixture to 0 °C and add a solution of your 2,5-dihydropyrrole precursor (1 eq.) in anhydrous diethyl ether dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the optimized time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through Celite® and extract the aqueous layer with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Data Summary: Factors Affecting Simmons-Smith Cyclopropanation

ParameterPotential IssueRecommended Action
Zinc-Copper Couple Low activityUse high-purity zinc and ensure proper activation.
Diiodomethane Degradation (presence of I2)Use freshly distilled or high-purity reagent.
Solvent Presence of waterUse anhydrous ethereal solvents.
Temperature Too highMaintain low temperatures (0 °C to RT).
Substrate Lack of directing groupModify the substrate to include a hydroxyl or ether group for directed cyclopropanation.
Reaction Time Suboptimal cis/trans ratioMonitor the reaction to determine the optimal time for the desired isomer.

Diagram: Troubleshooting Workflow for Simmons-Smith Cyclopropanation

start Low Yield/ Poor Stereoselectivity zinc Check Zinc Activation and Purity start->zinc ch2i2 Verify Diiodomethane Quality start->ch2i2 conditions Optimize Reaction Conditions (Solvent, Temp) start->conditions substrate Evaluate Substrate Directing Group start->substrate time Monitor Reaction Time start->time solution Improved Yield and Stereoselectivity zinc->solution Use activated, high-purity zinc ch2i2->solution Use fresh, pure CH2I2 conditions->solution Use anhydrous solvent, control temperature substrate->solution Incorporate directing group time->solution Optimize for desired isomer

Caption: Troubleshooting workflow for low yield in Simmons-Smith cyclopropanation.

Scenario 2: Directed Lithiation and Carboxylation Route

This strategy often involves the deprotonation of a protected 3-azabicyclo[3.1.0]hexane, followed by quenching with carbon dioxide to install the carboxylic acid group.

Low yields in lithiation-carboxylation sequences are common and can be attributed to a number of critical experimental parameters.

Answer:

The success of a lithiation-carboxylation sequence hinges on the efficient generation of the organolithium intermediate and its subsequent reaction with carbon dioxide. Here are the key areas to troubleshoot:

  • Reagent Quality and Titration: The concentration of your organolithium reagent (e.g., n-BuLi, s-BuLi) is critical. These reagents can degrade over time.

    • Troubleshooting: Always use a freshly titrated solution of your organolithium reagent. Titration against a known standard, such as diphenylacetic acid, is essential for accurate stoichiometry.

  • Anhydrous and Inert Conditions: Organolithium reagents are extremely sensitive to moisture and oxygen.

    • Troubleshooting: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under a stream of inert gas (argon is preferred over nitrogen for organolithium reactions). Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone). The reaction should be carried out under a positive pressure of an inert gas.

  • Temperature Control: Lithiation reactions are typically performed at very low temperatures (-78 °C) to prevent side reactions, such as the reaction of n-BuLi with THF.

    • Troubleshooting: Maintain a constant low temperature throughout the lithiation step using a dry ice/acetone bath. Use an internal thermometer to monitor the reaction temperature accurately.

  • Carbon Dioxide Source and Addition: The quality and delivery of the carbon dioxide are crucial for efficient carboxylation.

    • Troubleshooting: Use a reliable source of dry CO2 gas. Passing the gas through a drying tube before bubbling it into the reaction mixture is recommended. Alternatively, adding crushed dry ice to the reaction mixture is a common and effective method. Ensure the dry ice is free of condensed water. The addition of the organolithium solution to a slurry of dry ice in THF can also be an effective method.

  • Ligand Effects: The choice of a ligand, such as TMEDA or (-)-sparteine, can significantly influence the rate and stereoselectivity of the lithiation.

    • Troubleshooting: The addition of TMEDA can break up organolithium aggregates and increase the reactivity of the base. For asymmetric deprotonations, a chiral ligand like (-)-sparteine is often employed. The stoichiometry of the ligand is important and should be optimized.

  • Workup Procedure: The workup must be performed carefully to avoid decomposition of the product.

    • Troubleshooting: After quenching with CO2, the reaction mixture will be basic. Acidification to protonate the carboxylate should be done carefully at low temperatures to avoid any potential acid-catalyzed degradation of the product.

Diagram: Key Steps in Lithiation and Carboxylation

start Protected 3-Azabicyclo[3.1.0]hexane lithiation Lithiation (e.g., s-BuLi, -78°C) start->lithiation organolithium Organolithium Intermediate lithiation->organolithium carboxylation Carboxylation (CO2) organolithium->carboxylation carboxylate Lithium Carboxylate carboxylation->carboxylate workup Aqueous Workup and Acidification carboxylate->workup product (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid workup->product

Caption: Key steps in the synthesis via directed lithiation and carboxylation.

Frequently Asked Questions (FAQs)

A1: The purification of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can be challenging due to its amphoteric nature and potential for zwitterion formation. Here are some strategies:

  • Chromatography: Reversed-phase chromatography (C18) can be effective for polar compounds. Normal phase silica gel chromatography may be challenging due to streaking, but this can sometimes be mitigated by adding a small amount of acetic or formic acid to the mobile phase. Ion-exchange chromatography is also a viable option.

  • Diastereomeric Salt Formation: If you have a racemic or diastereomeric mixture, forming a salt with a chiral resolving agent (e.g., a chiral amine or acid) can allow for separation by crystallization.[5]

  • Crystallization: If your product is a solid, careful selection of a solvent system can lead to purification by recrystallization.

  • Kugelrohr Distillation: For intermediates that are oils, Kugelrohr distillation can be a good method for purification on a gram scale without the need for chromatography.[5]

A2: Incomplete Boc deprotection is a common issue. Here are some troubleshooting steps:

  • Acid Strength and Concentration: The most common cause is insufficient acid strength. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method. If this is not effective, you can try using a stronger acid like HCl in dioxane or ether. Ensure your TFA is not old, as it can absorb water and lose its effectiveness.

  • Reaction Time and Temperature: Simply increasing the reaction time or gently warming the reaction mixture (e.g., to 40 °C) can often drive the deprotection to completion.

  • Steric Hindrance: If the Boc group is sterically hindered, more forcing conditions may be necessary.

  • Monitoring the Reaction: Use TLC or LC-MS to monitor the disappearance of the starting material. The deprotected amine will be significantly more polar.

A3: Besides incomplete reactions and stereochemical issues, be aware of the following:

  • In Simmons-Smith Reactions:

    • Methylation of Heteroatoms: Prolonged reaction times or excess reagent can lead to the methylation of heteroatoms like nitrogen or oxygen.[1]

    • Sulfur Ylide Formation: If your substrate contains a thioether, the Simmons-Smith reagent can form a sulfur ylide, which can undergo a[6][7]-sigmatropic rearrangement.[1]

  • In Lithiation Reactions:

    • Reaction with Solvent: At temperatures above -60 °C, n-BuLi can deprotonate THF, leading to its decomposition and quenching of the organolithium reagent.

    • Epimerization: The stereochemical integrity of the carbon bearing the acidic proton can sometimes be compromised if the organolithium intermediate is not configurationally stable under the reaction conditions.

By carefully considering these potential pitfalls and implementing the suggested troubleshooting strategies, you can significantly improve the yield and purity of your (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid synthesis.

References

  • Brunner, H., et al. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry, 78(18). Available at: [Link]

  • Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48). Available at: [Link]

  • Charette, A. B., et al. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society, 123(49), 12168–12175. Available at: [Link]

  • Lévesque, E., Goudreau, S. R., & Charette, A. B. (2014). Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490–1493. Available at: [Link]

  • Voituriez, A., Zimmer, L. E., & Charette, A. B. (2010). Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation, Chain Extension, and[6][7]-Sigmatropic Rearrangement Reactions. The Journal of Organic Chemistry, 75(4), 1244–1250. Available at: [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1–415. Available at: [Link]

  • Simmons–Smith reaction. In Wikipedia. Retrieved March 17, 2026, from [Link]

  • O'Brien, P. (2017). Standard Lithiation–Borylation A user's guide. Chemical Communications, 53(20), 2846–2857. Available at: [Link]

  • Zhang, X., et al. (2014). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. Chinese Journal of Organic Chemistry, 34(8), 1616-1622. Available at: [Link]

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid

Welcome to the technical support center for the synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in the synthesis of this pharmaceutically significant scaffold. The 3-azabicyclo[3.1.0]hexane core is a key feature in a range of bioactive compounds and marketed drugs, making precise control of its three-dimensional structure paramount.[1][2][3]

This document provides in-depth, troubleshooting-focused answers to common challenges encountered during the synthesis of these valuable unnatural amino acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My rhodium-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole is producing a mixture of exo and endo diastereomers. How can I selectively synthesize one over the other?

This is a frequent challenge, as the facial selectivity of the cyclopropanation is highly dependent on the catalyst and reaction conditions. The choice of dirhodium(II) catalyst is the most critical factor in controlling the exo/endo selectivity.

The Scientific Rationale: The stereochemical outcome is dictated by the trajectory of the alkene's approach to the rhodium carbene intermediate. The ligands on the dirhodium(II) catalyst create a specific steric and electronic environment that favors one approach over the other. For instance, bridged tetracarboxylate ligands, like in dirhodium(II) tetra(esp) (Rh₂(esp)₂), have been shown to confer greater stability and influence selectivity.[4][5] By carefully selecting the catalyst, you can direct the reaction to favor either the kinetically formed endo product or the thermodynamically more stable exo product.

Troubleshooting Protocol: Catalyst and Condition Screening

  • For Exo Selectivity: The exo isomer is often the thermodynamically favored product. To achieve high selectivity for this isomer, a catalyst that allows for equilibration or is inherently selective is needed.

    • Catalyst Choice: Dirhodium(II) acetate (Rh₂(OAc)₄) is a common starting point, but often gives mixtures.[4][5] For superior exo selectivity, consider catalysts like Rh₂(esp)₂.[4][5]

    • Procedure: A telescoped (one-pot) procedure involving cyclopropanation followed by in-situ hydrolysis and epimerization can be highly effective. After the initial cyclopropanation, the use of a base like lithium hydroxide (LiOH) can facilitate epimerization of the C-6 ester from the endo to the more stable exo position before final hydrolysis.[4]

  • For Endo Selectivity: The endo isomer is typically the kinetic product. Its formation is favored under conditions that prevent post-reaction isomerization.

    • Catalyst Choice: Dirhodium(II) catalysts with electron-withdrawing trifluoroacetate ligands (Rh₂(TFA)₂) or specific carboxamidate ligands can enhance endo selectivity.

    • Reaction Conditions: Running the reaction at lower temperatures and minimizing reaction time can help trap the kinetic endo product. For instance, in the cyclopropanation with secondary diazoacetamides, starting the reaction at -78 °C and slowly warming to room temperature has been shown to improve yields of the endo product.[6]

Data Summary: Catalyst Influence on Exo/Endo Selectivity

CatalystSubstrateKey ConditionsPredominant IsomerDiastereomeric Ratio (exo:endo)Reference
Rh₂(OAc)₄N-Boc-2,5-dihydropyrrole70 °C, Slow EDA additionExo~3:1[4][5]
Rh₂(esp)₂N-Boc-2,5-dihydropyrrole70 °C, Slow EDA additionExo>20:1[4][5]
Rh₂(OAc)₄N-Boc-2,5-dihydropyrrole-78 °C to RT, Secondary DiazoacetamideEndo>20:1 (endo:exo)[6]
Q2: I need to synthesize a single enantiomer of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid. What are the most reliable asymmetric strategies?

Achieving high enantioselectivity requires an asymmetric transformation, which can be approached through several distinct strategies. The optimal choice depends on the available starting materials, desired scale, and specific target molecule.

The Scientific Rationale: Enantioselectivity is achieved by introducing a chiral element into the reaction that energetically differentiates the transition states leading to the two possible enantiomers. This can be a chiral catalyst that creates a chiral pocket around the active site, a chiral auxiliary that is temporarily attached to the substrate to direct the reaction, or a biological resolving agent. Recent advances have focused on catalytic methods due to their efficiency.[1][7][8]

Workflow: Selecting an Asymmetric Synthesis Strategy

G start Goal: Enantiopure 3-ABH-2-CA cat Catalytic Asymmetric Synthesis start->cat High atom economy Scalable res Chiral Resolution of Racemate start->res Access to both enantiomers Potentially lower overall yield aux Substrate Control (Chiral Auxiliary) start->aux Reliable control Requires extra steps rh_cat Chiral Rh(III) Catalysis (C-H Functionalization/ cis-Cyclopropanation) cat->rh_cat pd_cat Chiral Pd(0) Catalysis (Asymmetric Cyclization/ Carbonylation) cat->pd_cat cu_cat Chiral Cu(I) Catalysis (1,3-Dipolar Cycloaddition) cat->cu_cat salt Diastereomeric Salt Formation res->salt chrom Chiral Stationary Phase (CSP) HPLC res->chrom sulf Sulfinyl Group as Chiral Auxiliary aux->sulf

Sources

Troubleshooting

preventing epimerization of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid during reactions

A Guide to Preventing Epimerization During Synthetic Reactions Welcome to the technical support center for (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This resource is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Epimerization During Synthetic Reactions

Welcome to the technical support center for (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining stereochemical integrity during chemical transformations involving this constrained bicyclic amino acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you prevent epimerization and ensure the desired stereochemical outcome in your reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

Q1: What is (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid and why is its stereochemistry important?

(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is a conformationally restricted non-proteinogenic amino acid.[1] Its rigid bicyclic structure is a valuable scaffold in medicinal chemistry, often used to impart specific conformational constraints on peptides and small molecule drugs, which can lead to enhanced potency, selectivity, and metabolic stability. The precise (1R,2S,5S) stereochemistry is crucial for its intended biological activity, as even a change at a single stereocenter can dramatically alter or abolish its therapeutic effect.[2][3]

Q2: What is epimerization and why is this molecule susceptible to it?

Epimerization is the change in the configuration of only one of several stereogenic centers in a molecule.[3][4] In the context of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, the primary site of concern is the α-carbon (C2), which bears the carboxylic acid group. Like other amino acids, the α-proton is susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of the original stereoisomer and its epimer. The constrained nature of the bicyclic system can influence the acidity of this proton, potentially increasing its susceptibility to abstraction under certain reaction conditions.

Q3: Which types of reactions pose the highest risk of epimerization for this compound?

The highest risk of epimerization typically occurs during reactions that involve the activation of the carboxylic acid group, a necessary step for forming amide (peptide) bonds or esters.[4][5] These reactions often employ coupling reagents and may be conducted in the presence of a base, creating an environment conducive to α-proton abstraction.[3][4]

II. Troubleshooting Guide: Preventing Epimerization in Key Reactions

This section provides detailed troubleshooting strategies for minimizing epimerization during common synthetic transformations.

Issue 1: Epimerization during Peptide Coupling Reactions

Peptide bond formation is a primary application for this amino acid, and it is also the most common step where stereochemical integrity is lost.

Root Causes & Mechanistic Insight

Epimerization during peptide coupling can proceed through two main pathways:

  • Oxazolone Formation: Strong activation of the N-protected amino acid's carboxyl group can lead to the formation of a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is highly acidic and readily abstracted by even weak bases, leading to rapid racemization or epimerization.[3][4]

  • Direct α-Proton Abstraction: A base present in the reaction mixture can directly abstract the α-proton from the activated carboxylic acid species (e.g., an active ester) to form an enolate, which can then be protonated to yield the epimer.[3][4]

Diagram: Mechanisms of Epimerization

Epimerization_Mechanisms cluster_oxazolone Oxazolone Pathway cluster_direct Direct Abstraction Pathway Start_Ox (1R,2S,5S)-Amino Acid Derivative Activated_Ester_Ox Activated Intermediate (e.g., Acyl Halide, Anhydride) Start_Ox->Activated_Ester_Ox Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar, Achiral at Cα) Activated_Ester_Ox->Oxazolone Intramolecular Cyclization Enolate_Ox Oxazolone Enolate Oxazolone->Enolate_Ox + Base - H+ Enolate_Ox->Oxazolone + H+ Epimer_Ox Epimerized Product Enolate_Ox->Epimer_Ox Nucleophilic Attack (e.g., Amine) Start_Direct (1R,2S,5S)-Amino Acid Derivative Activated_Ester_Direct Activated Intermediate (e.g., Active Ester) Start_Direct->Activated_Ester_Direct Coupling Reagent Enolate_Direct Enolate Intermediate (Planar) Activated_Ester_Direct->Enolate_Direct + Base - H+ Epimer_Direct Epimerized Product Enolate_Direct->Epimer_Direct + H+

Caption: Mechanisms of epimerization during peptide coupling.

Solutions & Protocols

The selection of the coupling reagent is paramount. Reagents that generate highly reactive intermediates are more prone to induce epimerization.

  • Recommended Reagents:

    • Carbodiimides with Additives: Use dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in combination with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[5][6] These additives react with the activated intermediate to form active esters that are more stable and less prone to oxazolone formation.[6]

    • Phosphonium and Uronium/Aminium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP®), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are often effective at minimizing epimerization.[7] HATU, in particular, reacts quickly and can lead to less epimerization.[7] COMU is another efficient coupling reagent with a good safety profile.[5]

  • Reagents to Use with Caution: Highly reactive reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may cause more epimerization than DCC, especially without additives.[4]

Table 1: Comparison of Common Coupling Reagents for Epimerization Suppression

Coupling Reagent/AdditiveBaseSolventTemperature (°C)% Epimerization (D-isomer)Reference
HATU/DIPEADIPEADMF0 to RTLow[8]
HBTU/HOBt/DIPEADIPEADMF0 to RTModerate[4]
DCC/HOBtNMMDCM0 to RTLow[5]
DEPBTPyridineDCM/DMF0 to RTVery Low[7][8]
EDC/HOBtDIPEADMF0 to RTModerate-High[4]

Note: The extent of epimerization is highly dependent on the specific substrates and reaction conditions.

The choice and amount of base are critical.

  • Recommended Bases: Use sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[8] These are less likely to abstract the α-proton compared to smaller, more nucleophilic bases.

  • Bases to Avoid: Avoid using strong, unhindered bases like triethylamine (TEA) when possible, as they can increase the rate of epimerization.

  • Stoichiometry: Use the minimum necessary amount of base. Typically, one equivalent is needed to neutralize the salt of the amine component (if it's a salt) and another for the coupling reaction itself.

The polarity of the solvent can influence the rate of epimerization.[9]

  • Recommended Solvents: Less polar solvents like dichloromethane (DCM) or chloroform are generally preferred as they can suppress epimerization.[8][9]

  • Solvents to Use with Caution: Highly polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can promote epimerization.[8][9] If solubility is an issue, consider a mixture of solvents.

Lowering the reaction temperature is a highly effective strategy to minimize epimerization.[9][10][11]

  • Protocol:

    • Dissolve the N-protected (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid in the chosen solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Add the base and stir for a few minutes.

    • Add the coupling reagent and stir for a short pre-activation time (if required by the protocol, though in-situ activation is often better).

    • Add the amine component.

    • Allow the reaction to warm slowly to room temperature and stir until completion.

  • Minimize Activation Time: Avoid long pre-activation times where the activated carboxylic acid exists in solution before the amine is added.[12] This prolonged period increases the opportunity for epimerization.[12]

  • In-Situ Activation: A preferred method is to add the coupling reagent to a mixture of the carboxylic acid, amine, and base.[8] This way, the activated species is consumed as it is formed.[8]

Recommended Protocol for a Low-Epimerization Peptide Coupling:

This protocol utilizes HATU, a reagent known for its efficiency and low racemization potential.[8]

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (1.0 eq) and the amine component (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.

  • Coupling Reagent Addition: Add HATU (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diagram: Low-Epimerization Coupling Workflow

Low_Epimerization_Workflow Start Combine Amino Acid & Amine in DCM Cool Cool to 0°C Start->Cool Add_Base Add DIPEA (Sterically Hindered Base) Cool->Add_Base Add_Coupling Add HATU (Low-Epimerization Reagent) Add_Base->Add_Coupling React React at 0°C to RT Add_Coupling->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Purification Workup->Purify Final_Product Pure Peptide Product Purify->Final_Product

Caption: Recommended workflow for peptide coupling.

Issue 2: Epimerization during Esterification

Esterification of the carboxylic acid can also lead to epimerization, particularly under harsh conditions.

Root Causes
  • Strongly Basic or Acidic Conditions: Both strong bases and acids can catalyze enolization, leading to epimerization.

  • High Temperatures: Elevated temperatures increase the rate of epimerization.[10][11][13]

Solutions & Protocols
  • Mild Esterification Methods:

    • DCC/DMAP: Use DCC with a catalytic amount of 4-dimethylaminopyridine (DMAP) at low temperatures. While effective, this method can sometimes lead to epimerization, so careful monitoring is required.

    • Mitsunobu Reaction: This reaction proceeds under mild, neutral conditions and is generally considered to have a low risk of epimerization at the α-carbon.

    • TMS-Diazomethane: For the formation of methyl esters, using trimethylsilyldiazomethane is a mild and effective method that avoids harsh acidic or basic conditions.

III. Advanced Strategies: Protecting Group Selection

The choice of the N-protecting group can influence the susceptibility to epimerization.

  • Urethane-based Protecting Groups (Boc, Fmoc, Z): These are generally preferred over acyl-type protecting groups.[14] The electron-withdrawing nature of the urethane carbonyl group reduces the acidity of the α-proton compared to an acyl group, thus decreasing the risk of epimerization.[15]

  • Side-Chain Protection: While the parent molecule does not have a side chain in the traditional sense, for derivatives, ensuring that any other functional groups are appropriately protected can prevent unwanted side reactions that might require harsher conditions, indirectly preventing epimerization.[16]

IV. Conclusion

Preventing the epimerization of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is achievable through careful control of reaction parameters. The key factors to consider are the choice of coupling reagent and additives, the nature of the base, the solvent, and the reaction temperature. By implementing the strategies and protocols outlined in this guide, researchers can confidently maintain the stereochemical integrity of this valuable building block in their synthetic endeavors.

V. References

  • Epimerisation in Peptide Synthesis. PMC - NIH. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Epimerization of Peptide. SlideShare. [Link]

  • Effect of reaction temperature on the epimerization of glucose to... ResearchGate. [Link]

  • The Influence of Temperature and Pressure on Chemical Reactions. Allied Academies. [Link]

  • (1R,2S,5S)-3-Azabicyclo[3.1.0]Hexane-2-Carboxylic Acid. PubChem. [Link]

  • Discriminating d-Amino Acid-Containing Peptide Epimers by Radical-Directed Dissociation Mass Spectrometry. Analytical Chemistry. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]

  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Amino Acid-Protecting Groups. Academia.edu. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

Sources

Optimization

Technical Support Center: Scale-Up and Optimization of 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid Manufacturing

Welcome to the technical support center for the manufacturing of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the manufacturing of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable building block from the laboratory to pilot and manufacturing scales. Here, we address common challenges with in-depth, field-proven insights and troubleshooting guides in a practical question-and-answer format.

I. Navigating the Synthesis Landscape: Key Routes and Scale-Up Considerations

The manufacturing of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a constrained proline analog of significant interest in medicinal chemistry, presents unique challenges during scale-up. The most prevalent synthetic strategies involve the formation of the bicyclic core and subsequent introduction of the carboxylic acid moiety. Two common routes are highlighted below, each with distinct optimization parameters.

A widely adopted laboratory method involves the deprotonation of a protected 3-azabicyclo[3.1.0]hexane followed by carboxylation.[1][2] A common starting material is the commercially available tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate. Another approach involves a multi-step synthesis starting from more readily available precursors like cis 2-aminomethylcyclopropyl-1,1-dimethyl acetal.[3][4]

Synthesis_Overview cluster_0 Route A: Lithiation & Carboxylation cluster_1 Route B: Multi-step Synthesis A1 Boc-3-azabicyclo[3.1.0]hexane A2 Lithiation (sec-BuLi) A1->A2 A3 Carboxylation (CO2) A2->A3 A4 Boc-3-azabicyclo[3.1.0]hexane -2-carboxylic acid A3->A4 B1 cis 2-aminomethylcyclopropyl -1,1-dimethyl acetal B2 Reaction with Cyanide B1->B2 B3 N-alkanoyl-3-azabicyclo [3.1.0]hexane-2-carbonitrile B2->B3 B4 Acid Hydrolysis B3->B4 B5 3-azabicyclo[3.1.0]hexane -2-carboxylic acid B4->B5

Caption: Overview of common synthetic routes to 3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

II. Troubleshooting Guide & FAQs for Scale-Up

This section addresses specific issues you may encounter during the scale-up of the synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

A. Lithiation Step (Route A)

The use of organolithium reagents like sec-butyllithium (sec-BuLi) is highly effective for deprotonation but introduces significant safety and control challenges at scale.

Q1: We are observing poor conversion and the formation of byproducts during the scale-up of the lithiation reaction. What are the likely causes?

A1: Incomplete conversion and side reactions during large-scale lithiation often stem from issues with temperature control, reagent quality, and mixing.

  • Inadequate Temperature Control: Lithiation is a highly exothermic reaction. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Localized "hot spots" can lead to reagent decomposition and side reactions.[5][6]

    • Troubleshooting:

      • Ensure your reactor's cooling system is appropriately sized for the heat of reaction.

      • Employ a controlled, slow addition of the sec-BuLi solution.

      • Monitor the internal temperature at multiple points if possible.

      • Consider a semi-batch process where the substrate is added to a portion of the base.

  • Reagent Purity and Titration: The concentration of commercial organolithium reagents can vary. Inaccurate titration will lead to incorrect stoichiometry.

    • Troubleshooting:

      • Always titrate the sec-BuLi solution before use.

      • Store organolithium reagents under an inert atmosphere and at the recommended temperature to prevent degradation.[5]

  • Inefficient Mixing: Poor mixing can lead to localized areas of high reagent concentration, causing side reactions.

    • Troubleshooting:

      • Ensure the agitator design and speed are sufficient to maintain a homogeneous mixture.

      • For very viscous reaction mixtures, consider specialized agitators.

Q2: What are the critical safety protocols for handling sec-BuLi on a pilot-plant scale?

A2: Organolithium reagents are pyrophoric and react violently with water and air.[5][6] A comprehensive safety protocol is non-negotiable.

  • Personal Protective Equipment (PPE): Fire-retardant lab coats, safety glasses with side shields, and appropriate gloves are mandatory. For larger quantities, a full-face shield is recommended.[6]

  • Inert Atmosphere: All transfers and reactions must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[5]

  • Quenching Strategy: Have a quenching plan and the necessary reagents (e.g., isopropanol) readily available before starting the reaction.

  • Fire Safety: A Class D fire extinguisher should be accessible. Do not use water to extinguish an organolithium fire.[5]

Lithiation_Safety_Workflow cluster_safety Large-Scale Lithiation Safety Protocol Prep Preparation: - Inert Atmosphere Purge - PPE Check - Quenching Station Ready Transfer Reagent Transfer: - Cannula or Pressure Transfer - Slow & Controlled Prep->Transfer Reaction Reaction Monitoring: - Continuous Temperature Reading - Visual Observation Transfer->Reaction Quench Controlled Quenching: - Slow addition of Isopropanol - Maintain Low Temperature Reaction->Quench Workup Aqueous Workup: - Only after complete quench Quench->Workup

Caption: A simplified workflow for safe large-scale lithiation reactions.

B. Carboxylation Step (Route A)

The introduction of carbon dioxide (CO₂) to the lithiated intermediate is a critical step that determines the yield and purity of the final product.

Q1: We are experiencing low yields and incomplete carboxylation during the scale-up. How can we optimize this step?

A1: Inefficient carboxylation at scale is often due to poor mass transfer of CO₂ gas into the reaction mixture or premature quenching of the organolithium intermediate.

  • CO₂ Delivery:

    • Troubleshooting:

      • Instead of bubbling CO₂ gas through the solution, which can be inefficient at scale, consider adding the reaction mixture to a vessel containing crushed dry ice and a solvent like THF. This provides a large surface area for the reaction.

      • Ensure a high flow rate and efficient stirring if bubbling is the only option. A sparging tube can improve gas dispersion.

  • Reaction Temperature:

    • Troubleshooting:

      • Maintain a low temperature (typically below -40 °C) during CO₂ addition to minimize side reactions.

  • Quenching:

    • Troubleshooting:

      • Ensure the organolithium intermediate is stable until the addition of CO₂. Any moisture or acidic impurities will lead to quenching and lower yields.

C. Purification and Isomer Separation

Obtaining the desired stereoisomer of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid in high purity is a significant challenge, especially at a larger scale.

Q1: What are the most scalable methods for separating the cis and trans diastereomers?

A1: While laboratory-scale separations can rely on chromatography, this is often not economically viable for large-scale manufacturing. Diastereomeric salt crystallization is a more practical approach.[7]

  • Diastereomeric Salt Resolution:

    • Process: React the racemic mixture of the carboxylic acid with a chiral amine (resolving agent) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization.

    • Key Optimization Parameters:

      • Choice of Resolving Agent: Screen a variety of commercially available chiral amines.

      • Solvent System: The choice of solvent is crucial for achieving a significant difference in the solubility of the diastereomeric salts.

      • Temperature Profile: A controlled cooling profile during crystallization is essential for obtaining high purity and yield.

Q2: We are struggling to achieve high enantiomeric excess (ee) with diastereomeric salt resolution. What can we do?

A2: Achieving high ee often requires careful optimization and may involve multiple recrystallizations.

  • Troubleshooting:

    • Screening: A thorough screening of resolving agents and solvents is the most critical step.[7]

    • Seeding: Seeding the crystallization with a small amount of the desired pure diastereomeric salt can promote the crystallization of that isomer.

    • Recrystallization: One or more recrystallizations of the isolated diastereomeric salt may be necessary to achieve the desired ee.

Q3: When is preparative chromatography a viable option for large-scale purification?

A3: Preparative chromatography, particularly Supercritical Fluid Chromatography (SFC), can be a viable option for high-value products or when crystallization methods fail.[8]

  • Considerations:

    • Cost: Preparative chromatography is generally more expensive than crystallization due to solvent consumption and the cost of the stationary phase.

    • Throughput: The throughput of preparative chromatography needs to be carefully evaluated to ensure it can meet manufacturing demands.

    • Process Development: Significant development work is required to optimize the mobile phase, stationary phase, and loading conditions for a scalable separation.

Purification MethodAdvantagesDisadvantagesBest Suited For
Diastereomeric Salt Crystallization Cost-effective, highly scalableRequires extensive screening of resolving agents and solvents, may require multiple recrystallizationsLarge-scale manufacturing of chiral acids and bases
Preparative HPLC/SFC Can separate a wide range of isomers, faster development time than crystallization in some casesHigher cost, lower throughput, solvent consumptionHigh-value products, difficult separations, earlier clinical stages
D. In-Process Controls and Impurity Profile

Q1: What are the key in-process controls (IPCs) for monitoring the synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid?

A1: Robust IPCs are essential for ensuring consistent product quality and process control.

  • Lithiation:

    • IPC: HPLC analysis of a quenched aliquot to determine the ratio of starting material to the deprotonated intermediate (after derivatization).

  • Carboxylation:

    • IPC: HPLC analysis to monitor the consumption of the lithiated intermediate and the formation of the carboxylic acid product.

  • Purification:

    • IPC: Chiral HPLC to monitor the diastereomeric or enantiomeric excess during crystallization or chromatographic separation.

Q2: What are the common impurities we should be aware of?

A2: A thorough understanding of the potential impurity profile is critical for developing a robust purification process.

  • From Route A:

    • Unreacted Boc-3-azabicyclo[3.1.0]hexane.

    • Byproducts from the reaction of sec-BuLi with the solvent or other electrophiles.

    • Di-carboxylated species.

  • From Route B:

    • Incompletely hydrolyzed nitrile intermediate.

    • Side products from the cyanide reaction.

  • General:

    • Residual solvents.

    • Inorganic salts from workup procedures.

A related compound, (1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic Acid Tert-butyl Ester, is a key intermediate in the synthesis of certain DPP-IV inhibitors, and its purity is critical for the efficacy of the final drug product.[9] This highlights the importance of stringent purity control for this class of molecules.

III. Experimental Protocols

Protocol 1: Large-Scale Diastereomeric Salt Resolution Screening

This protocol outlines a systematic approach to screen for optimal conditions for diastereomeric salt resolution.

  • Resolving Agent and Solvent Selection:

    • Choose a diverse set of commercially available chiral amines (e.g., (R/S)-1-phenylethylamine, (R/S)-1-(1-naphthyl)ethylamine).

    • Select a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water).

  • Screening Procedure (96-well plate format):

    • In each well, dissolve a pre-weighed amount of the racemic 3-azabicyclo[3.1.0]hexane-2-carboxylic acid in a specific solvent.

    • Add a stoichiometric equivalent of the chiral resolving agent.

    • Heat the plate to ensure complete dissolution, then cool slowly to ambient temperature.

    • Monitor for solid formation.

    • Isolate the solid from each well (e.g., by filtration).

    • Liberate the free carboxylic acid from the salt and analyze the diastereomeric/enantiomeric excess by chiral HPLC.

  • Optimization:

    • Based on the screening results, select the most promising resolving agent/solvent combinations.

    • Optimize the crystallization parameters (e.g., concentration, cooling rate, seeding) on a larger scale (e.g., 1-5 g).

IV. References

  • Gau, M. R., & Zdilla, M. J. (2022). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (187), e54705. [Link]

  • Pinto, D. (2025, March 22). Unconventional Approaches in Chiral Resolution: New Horizons. Chiralpedia.

  • Andersson, S., et al. (2017). Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development. Molecules, 22(1), 123. [Link]

  • Liu, W. (1999). Resolutions at Large Scale: Case Studies. In Handbook Of Chiral Chemicals (1st ed.). CRC Press.

  • University of Connecticut. (n.d.). CB-LSOP-Organolithiums.docx.

  • University of California Center for Laboratory Safety. (2012, December 14). Pyrophorics - Organolithium Reagents - Standard Operating Procedure.

  • University of California, Los Angeles. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents.

  • JoVE. (2022, September 28). Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview [Video]. YouTube. [Link]

  • Crimmins, M. T., & She, J. (2004). Synthesis of Hydroxylated Bicyclic Amino Acids from l-Tyrosine: Octahydro-1H-indole Carboxylates. Organic Letters, 6(13), 2161–2164.

  • Request PDF. (n.d.). Case of Chiral Resolution through Converting Two Racemic Compounds into a Conglomerate.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 10). Understanding the Synthesis and Purity of (1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic Acid Tert-butyl Ester.

  • University of Strathclyde. (n.d.). Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies.

  • Google Patents. (n.d.). US4255334A - Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid.

  • Google Patents. (n.d.). EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.

  • Google Patents. (n.d.). WO2012049688A1 - An improved process for the preparation of racemic 6, 6- dimethyl-3-azabicyclo-[3.1.0]-hexane and its salts, a key raw material for hcv inhibitor.

  • Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Synlett, 31(15), 1509–1513.

  • NextSDS. (n.d.). 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid — Chemical Substance Information.

  • Beilstein-Institut. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 834-842.

  • Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017.

  • BLDpharm. (n.d.). 27762-08-9|3-Azabicyclo[3.1.0]hexane-2-carboxylic acid.

  • PubMed. (2006). Synthesis of bicyclic tertiary alpha-amino acids. The Journal of Organic Chemistry, 71(26), 9909-9911.

  • ResearchGate. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid.

  • Sigma-Aldrich. (n.d.). 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride.

  • Figshare. (2006). Synthesis of Bicyclic Tertiary α-Amino Acids - The Journal of Organic Chemistry.

  • Trabocchi, A., et al. (2008). Synthesis of a Bicyclic Delta-Amino Acid as a Constrained Gly-Asn Dipeptide Isostere. The Journal of Organic Chemistry, 73(4), 1533–1536.

  • Anaspec. (n.d.). Fmoc-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid.

  • Marquette University. (2021). Bicyclic Peptides: Types, Synthesis and Applications.

  • ResearchGate. (2025). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3- carboxylic Acid.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting Guide for (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid Derivatives

Welcome to the Application Scientist Support Portal. The (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid framework (and its methyl ester/Boc-protected derivatives) is a critical chiral intermediate in the synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid framework (and its methyl ester/Boc-protected derivatives) is a critical chiral intermediate in the synthesis of major antiviral therapeutics, including the SARS-CoV-2 Mpro inhibitor Nirmatrelvir (Paxlovid) and the HCV protease inhibitor Boceprevir.

Because of the rigid bicyclic ring strain and the highly acidic alpha-proton at the C2 position, researchers frequently encounter issues with poor enantiomeric resolution, catastrophic epimerization during peptide coupling, and low overall yields. This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your purification workflows.

Part 1: Troubleshooting FAQs

Q1: Why is the enantiomeric excess (ee) of my (1R,2S,5S)-methyl ester plateauing at 85% after classical resolution? Expert Insight & Causality: The resolution of racemic methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate relies on the differential solubility of its diastereomeric salts when paired with a chiral acid like di-p-toluoyl-D-tartaric acid (D-DTTA)[1]. A plateau in ee indicates kinetic entrapment. If your cooling profile is too aggressive, localized supersaturation forces the undesired (1S,2R,5R)-D-DTTA salt to co-precipitate rapidly before the system can reach thermodynamic equilibrium. The Fix: Shift from kinetic to thermodynamic control. Heat the solvent to complete dissolution, cool slowly (e.g., 5°C/hour), and introduce seed crystals at the metastable zone width. Allow for Ostwald ripening so the less stable (1S,2R,5R) microcrystals redissolve while the desired (1R,2S,5S) crystals grow.

Q2: During the downstream peptide coupling of the purified (1R,2S,5S) core with tert-leucine derivatives, I am observing up to 15% C2-epimerization. How do I suppress this? Expert Insight & Causality: The C2 alpha-proton of the 3-azabicyclo[3.1.0]hexane system is highly acidic due to the electron-withdrawing nature of the adjacent carboxylate and the inherent ring strain of the bicyclic framework[2]. Standard amide coupling conditions (e.g., EDC/HOBt with N-methylmorpholine) create a basic environment that facilitates the abstraction of this C2 proton. The resulting enolate planarizes, and upon reprotonation, it occurs from the less sterically hindered face, yielding the undesired trans-epimer[2]. The Fix: Eliminate strong organic bases from the coupling step. A highly effective alternative is a ZnCl₂-mediated direct N-acylation/trifluoroacetylation strategy[2]. ZnCl₂ acts as a Lewis acid to activate the electrophile without requiring proton abstraction, effectively bypassing the enolization pathway entirely.

Q3: Is there a scalable alternative to diastereomeric salt resolution that avoids the 50% maximum theoretical yield of the racemic mixture? Expert Insight & Causality: Yes. Classical resolution inherently wastes half of the starting material as the undesired enantiomer[3]. To bypass this, biocatalytic desymmetrization is employed in advanced manufacturing. Engineered Monoamine oxidase (MAO) enzymes can selectively oxidize the undesired (1S,2R,5R) amine into an imine, while leaving the desired (1R,2S,5S) enantiomer untouched[3]. The imine can then be chemically reduced back to the racemic amine, creating a highly efficient dynamic kinetic resolution (DKR) loop.

Part 2: Quantitative Data Presentation

When selecting a resolving agent for classical purification, the choice of chiral acid and solvent system dictates the thermodynamic efficiency of the crystallization.

Table 1: Comparison of Resolving Agents for Racemic Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

Resolving AgentSolvent SystemTarget Isomer IsolatedYield (%)*Diastereomeric Excess (de %)
D-DTTA (Di-p-toluoyl-D-tartaric acid)Methanol / Water (80:20)(1R,2S,5S)38 - 42%> 98%
D-DBTA (Dibenzoyl-D-tartaric acid)Ethanol / Water (90:10)(1R,2S,5S)35 - 40%> 95%
L-DTTA (Di-p-toluoyl-L-tartaric acid)Methanol / Water (80:20)(1S,2R,5R)39 - 41%> 98%
(S)-1-Aminotetralin Isopropanol(1R,2S,5S)30 - 33%~ 90%

*Note: Maximum theoretical yield for a classical resolution of a racemate is 50%. Yields >40% represent excellent recovery.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Thermodynamic Diastereomeric Salt Resolution using D-DTTA

This protocol isolates the (1R,2S,5S) isomer from a crude racemic mixture[1].

  • Dissolution: Combine racemic methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (1.0 eq) and D-DTTA (1.0 eq) in a Methanol/Water mixture (80:20 v/v, 10 mL/g). Heat the reactor to 65°C under agitation.

    • In-Process Validation: Visual confirmation of a clear, homogenous solution ensures no kinetic seeding occurs.

  • Metastable Seeding: Cool the reactor linearly to 45°C over 1 hour. Introduce 0.5 wt% of pure (1R,2S,5S)-D-DTTA seed crystals.

    • In-Process Validation: The seed crystals must remain suspended and not dissolve, confirming the system has successfully entered the metastable zone.

  • Ripening & Crystallization: Cool the system to 20°C at a strictly controlled rate of 5°C/hour. Hold at 20°C for 4 hours to allow Ostwald ripening.

    • In-Process Validation: Extract a 1 mL aliquot, filter, and analyze the mother liquor via chiral HPLC. Proceed to the next step only if the undesired (1S,2R,5R) isomer is >85% enriched in the liquor.

  • Filtration & Freebasing: Filter the slurry and wash the cake with cold Methanol (5°C). Resuspend the solid cake in MTBE/Water (1:1) and adjust the aqueous phase pH to 9.0–9.5 using 10% Na₂CO₃. Extract the organic layer and concentrate.

    • Final Validation: Run chiral GC/HPLC on the concentrated free base to confirm >99% ee.

Protocol B: Epimerization-Free Peptide Coupling (ZnCl₂-Mediated)

This protocol prevents C2-epimerization during the critical N-acylation step[2].

  • Activation: Dissolve the coupling partner (e.g., Boc-L-tert-leucine derivative, 1.2 eq) and the purified (1R,2S,5S) bicyclic core (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at 23°C.

  • Lewis Acid Addition: Add anhydrous ZnCl₂ (0.1 eq) to the stirring mixture.

    • In-Process Validation: Ensure the system is strictly anhydrous via Karl Fischer titration (<100 ppm H₂O) prior to addition to prevent catalyst deactivation.

  • Coupling: Add trifluoroacetic anhydride (3.0 eq) dropwise. Stir for 12 hours at 23°C.

    • In-Process Validation: Monitor conversion via LC-MS. The disappearance of the M+1 mass of the starting bicyclic core validates reaction completion.

  • Workup & Stereochemical Check: Quench with cold H₂O, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

    • Final Validation: Analyze the crude product via ¹H-NMR. The C2 proton must appear as a distinct, clean peak. The absence of a secondary peak shifted by ~0.1-0.2 ppm confirms 0% trans-epimerization.

Part 4: Purification Workflow Visualization

The following diagram illustrates the logical flow of the thermodynamic resolution process, highlighting the separation of the diastereomeric salts.

PurificationWorkflow Crude Racemic Mixture (1R,2S,5S) & (1S,2R,5R) ResolvingAgent Add D-DTTA (Chiral Resolving Agent) Crude->ResolvingAgent Crystallization Thermodynamic Crystallization (Controlled Cooling) ResolvingAgent->Crystallization Filtration Filtration & Solvent Wash Crystallization->Filtration SolidSalt Solid Cake (1R,2S,5S)-D-DTTA Salt Filtration->SolidSalt Filter Cake Filtrate Mother Liquor (1S,2R,5R) Enriched Filtration->Filtrate Filtrate Freebasing Alkaline Freebasing pH 9.0 - 9.5 SolidSalt->Freebasing PureProduct Pure (1R,2S,5S)-Isomer (>99% ee) Freebasing->PureProduct

Fig 1: Thermodynamic resolution workflow of racemic 3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

References

  • Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
  • Biocatalytic processes for the preparation of stereomerically pure fused bicyclic proline compounds.
  • Synthesis of Optically Active SARS-CoV-2 Mpro inhibitor drug Nirmatrelvir (Paxlovid): an Approved Treatment of COVID-19. Organic & Biomolecular Chemistry / PubMed Central (PMC10361706).[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility and Isolation of 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid Intermediates

Welcome to the Application Scientist Support Portal. The bicyclic [3.1.0]proline core—specifically (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its derivatives—is a critical building block in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The bicyclic [3.1.0]proline core—specifically (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its derivatives—is a critical building block in the synthesis of major antiviral therapeutics, including the SARS-CoV-2 Mpro inhibitor1[1] and the HCV protease inhibitor boceprevir.

Despite its utility, researchers frequently encounter severe solubility bottlenecks during the extraction, workup, and crystallization of these intermediates. This guide provides mechanistic explanations and field-proven protocols to resolve these issues.

Workflow: Solubility Troubleshooting Logic

G Start 3-Azabicyclo[3.1.0]hexane Intermediate FreeAcid Free Amino Acid (Zwitterionic) Start->FreeAcid Protected N-Protected Acid (e.g., N-Boc) Start->Protected Ester Esterified Salt (e.g., Methyl Ester HCl) Start->Ester Issue1 Insoluble in Organics Highly Water Soluble FreeAcid->Issue1 Issue2 Emulsions During Aqueous Workup Protected->Issue2 Issue3 Oiling Out During Crystallization Ester->Issue3 Sol1 Adjust to pI (~5.5) or In Situ Protection Issue1->Sol1 Sol2 Acidify to pH 2-3 with Citric Acid Issue2->Sol2 Sol3 Use THF/Heptane Binary System Issue3->Sol3

Decision tree for troubleshooting 3-azabicyclo[3.1.0]hexane intermediate solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my unprotected 3-azabicyclo[3.1.0]hexane-2-carboxylic acid completely insoluble in standard organic extraction solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM)? A1: The unprotected molecule is an amino acid that exists almost entirely as a highly polar zwitterion (inner salt) at neutral pH. The secondary amine (pKa ~9.5) is protonated, and the carboxylic acid (pKa ~2.5) is deprotonated. This creates a strong crystal lattice energy and a dense hydration sphere, making it practically insoluble in non-polar or moderately polar organic solvents. Resolution: To isolate the free acid, you must adjust the aqueous solution precisely to its isoelectric point (pI ≈ 5.5–6.0) to induce precipitation. Alternatively, bypass isolation entirely by performing in situ protection (e.g., N-Boc or N-Cbz) directly in the aqueous phase[1].

Q2: During the aqueous workup of the N-Boc protected intermediate, I am experiencing severe emulsion formation and poor partitioning into the organic phase. What is the mechanism, and how do I fix it? A2: At slightly basic or neutral pH, the carboxylic acid moiety of the N-Boc derivative becomes deprotonated. The resulting molecule has a highly lipophilic head (the Boc-protected bicyclic system) and a hydrophilic tail (the carboxylate), acting as a powerful surfactant that stabilizes oil-in-water emulsions. Resolution: You must drive the equilibrium toward the uncharged, lipophilic state by acidifying the aqueous layer to pH 2–3. However, using strong mineral acids (like HCl) risks cleaving the acid-labile Boc group. Use a mild acid like 1M KHSO4 or 10% w/v Citric Acid to safely protonate the carboxylate and force the intermediate into the organic phase[2].

Q3: When scaling up the crystallization of the methyl ester intermediate, the product "oils out" instead of forming crystals. What solvent system prevents this? A3: "Oiling out" (liquid-liquid phase separation) occurs when the compound's solubility curve is crossed above the melting point of the solute-solvent mixture, often due to a high solvent polarity mismatch. The bicyclic [3.1.0]proline core is highly prone to this in standard biphasic systems. Resolution: Recent scalable manufacturing routes for 3 demonstrate that using Tetrahydrofuran (THF) as the primary solvent prevents oiling during crystallization[3]. Switch to a THF/Heptane binary system.

Data Presentation: Solubility and Partitioning Profile

Intermediate StateAqueous SolubilityOrganic Solubility (EtOAc/DCM)Primary Isolation BottleneckRecommended Resolution
Free Amino Acid High (pH < 3 or pH > 8)Very Low (Zwitterion)Cannot be extracted into organicsAdjust to pI (~5.5) or perform in situ protection
N-Boc Protected Acid Low (pH < 3), High (pH > 6)High (when fully protonated)Surfactant-induced emulsionsAcidify to pH 2-3 with KHSO4 or Citric Acid
Methyl Ester HCl Salt HighLow-ModerateOiling out during crystallizationCrystallize from a THF/Heptane binary system

Experimental Protocols

Protocol A: In Situ N-Boc Protection and Extraction of the Free Amino Acid

This self-validating protocol ensures the free amino acid is trapped as an organic-soluble derivative without requiring prior isolation.

  • Dissolution: Dissolve the crude 3-azabicyclo[3.1.0]hexane-2-carboxylic acid in 1M NaOH (aqueous) to achieve a pH of ~10. Cool the solution to 0 °C in an ice bath.

  • Protection: Add a solution of Di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) dissolved in minimal THF dropwise over 30 minutes.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 12 hours. Self-check: The reaction is complete when the pH stabilizes and TLC (ninhydrin stain) shows the disappearance of the primary amine spot.

  • Impurity Purge: Remove the THF under reduced pressure. Wash the remaining aqueous layer with Diethyl Ether (2 × 20 mL). Crucial Causality: This step removes unreacted Boc-anhydride and non-polar byproducts before the product is driven into the organic phase. Discard the ether layer.

  • Acidification: Cool the aqueous layer back to 0 °C. Slowly add 10% w/v aqueous citric acid until the pH reaches 2.5. Self-check: Verify pH with indicator strips; the solution should become cloudy as the N-Boc acid precipitates/oils out.

  • Extraction: Immediately extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate as a workable solid.

Protocol B: Anti-Solvent Crystallization of the Methyl Ester Intermediate

This protocol utilizes THF to bypass the metastable liquid-liquid phase separation ("oiling out") zone[3].

  • Dissolution: Dissolve the crude methyl ester hydrochloride intermediate in a minimal volume of THF at 45 °C.

  • Filtration: Polish filter the warm solution through a 0.45 µm PTFE syringe filter to remove particulate debris that could cause premature, uncontrolled nucleation.

  • Anti-Solvent Addition: Stirring at 250 rpm, slowly add n-heptane (anti-solvent) dropwise while maintaining the temperature at 45 °C. Stop addition the moment the solution becomes persistently, slightly turbid (cloud point).

  • Seeding: Add 0.5% w/w of pure product crystals. Crucial Causality: Seeding forces the system to bypass the metastable zone directly into crystal growth, preventing the solute from crashing out as an oil.

  • Aging & Cooling: Hold the suspension at 45 °C for 1 hour to establish a robust crystal bed. Then, apply a linear cooling ramp to 5 °C over 4 hours.

  • Harvesting: Filter the resulting crystalline slurry and wash the filter cake with a cold (0 °C) mixture of THF/heptane (1:4 v/v). Dry under a vacuum at 30 °C.

References

  • Synthesis of Optically Active SARS-CoV-2 Mpro inhibitor drug Nirmatrelvir (Paxlovid)
  • Synthesis of Nirmatrelvir: Development of a Scalable Cobalt-Catalyzed Cyclopropanation for Manufacture of the Bicyclic [3.1.
  • Source: nih.gov (PMC)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectroscopic Characterization of (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid

This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural and stereochemical characterization of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a co...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural and stereochemical characterization of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a conformationally constrained non-canonical amino acid. Designed for researchers, scientists, and drug development professionals, this document delves into the causalities behind experimental choices, offers a comparative analysis with alternative techniques, and provides actionable, field-proven protocols.

Introduction: The Structural Significance of a Constrained Amino Acid

(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic amino acid analog of proline. Its rigid structure, conferred by the fused cyclopropane ring, makes it a valuable building block in medicinal chemistry for the synthesis of peptides and peptidomimetics with constrained conformations.[1][2] This conformational rigidity can lead to enhanced binding affinity, selectivity, and metabolic stability in drug candidates.[3][4][5] The precise determination of its three-dimensional structure, particularly its stereochemistry, is therefore of paramount importance for its application in drug design and development.

NMR spectroscopy stands as the premier technique for the comprehensive characterization of such molecules in solution, providing detailed insights into their connectivity, stereochemistry, and conformational dynamics.

Elucidating the Bicyclic Core: A Multi-dimensional NMR Approach

The unambiguous assignment of the proton (¹H) and carbon (¹³C) NMR spectra of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is the cornerstone of its structural verification. Due to the molecule's rigid and non-symmetrical nature, its protons are chemically and magnetically inequivalent, leading to a complex, yet informative, ¹H NMR spectrum with intricate spin-spin coupling patterns. A suite of one- and two-dimensional NMR experiments is essential for a complete analysis.

Foundational 1D NMR: ¹H and ¹³C Spectra
2D NMR for Unambiguous Assignments

To navigate the spectral complexity, a series of 2D NMR experiments is indispensable:

  • COSY (Correlation Spectroscopy): This experiment identifies scalar couplings between protons, typically those separated by two or three bonds (²JHH, ³JHH). It is crucial for tracing the connectivity of the proton spin systems within the five-membered ring and the cyclopropane moiety.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of carbon resonances based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically ²JCH and ³JCH) between protons and carbons, which is vital for connecting different spin systems and assigning quaternary carbons, such as the carboxylic acid carbon.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, providing critical information about the stereochemistry and conformation of the molecule. For a rigid molecule like this, NOESY is particularly powerful for confirming the cis relationship of specific protons.

Expected NMR Data

Based on the analysis of related structures, the following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts for (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key COSY Correlations Key HMBC Correlations Key NOESY Correlations
H1 1.8 - 2.030 - 35H5, H6a, H6bC2, C5, C6H2, H5, H6a
H2 3.5 - 3.860 - 65H1, H4a, H4bC1, C4, C(O)OHH1, H4a
H4a, H4b 3.0 - 3.545 - 50H2, H5C2, C5H2, H5
H5 2.0 - 2.335 - 40H1, H4a, H4b, H6a, H6bC1, C4, C6H1, H4a, H6a
H6a, H6b 0.5 - 1.015 - 20H1, H5C1, C5H1, H5
C(O)OH -170 - 175-H2-
NH (broad)--H2, H5-

Note: Chemical shifts are highly dependent on the solvent and pH. The values presented are estimations.

Workflow for NMR Characterization

The logical flow of experiments for the complete structural elucidation is depicted in the following diagram.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Confirmation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Identify Spin Systems HSQC HSQC H1_NMR->HSQC C13_NMR ¹³C NMR C13_NMR->HSQC Direct C-H Correlation Assignment Proton & Carbon Assignment COSY->Assignment HSQC->Assignment HMBC HMBC Structure Final Structure Confirmation HMBC->Structure NOESY NOESY/ROESY Stereochem Stereochemical & Conformational Analysis NOESY->Stereochem Confirm Stereochemistry Assignment->HMBC Assign Quaternary Carbons Assignment->NOESY Probe Spatial Proximity Stereochem->Structure

Caption: Workflow for the NMR-based structural elucidation of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for detailed structural analysis in solution, other techniques can provide complementary or confirmatory information.

Technique Information Provided Advantages Limitations
NMR Spectroscopy - Atomic connectivity- Stereochemistry- Conformation in solution- Purity assessment- Non-destructive- Provides a wealth of structural detail- Applicable to solutions- Relatively low sensitivity- Requires soluble sample- Complex spectra can be challenging to interpret
X-ray Crystallography - Unambiguous 3D structure in the solid state- Absolute stereochemistry- Provides definitive atomic coordinates- Requires a suitable single crystal- The solid-state conformation may not be the same as in solution
Mass Spectrometry (MS) - Molecular weight- Elemental composition (High-Resolution MS)- High sensitivity- Small sample amount required- Can be coupled with chromatography (LC-MS)- Provides limited structural information on its own- Does not typically distinguish between stereoisomers without chiral chromatography[10][11]
Chiral Chromatography (e.g., HPLC) - Separation of enantiomers and diastereomers- Determination of enantiomeric/diastereomeric purity- Highly effective for stereoisomer separation- Requires a suitable chiral stationary phase- Does not provide detailed structural information

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Objective: To acquire a comprehensive set of NMR data for the structural characterization of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

Materials:

  • (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (5-10 mg)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD)

  • NMR tubes (5 mm)

  • NMR spectrometer (≥400 MHz recommended for better spectral dispersion)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

    • The choice of solvent is critical; D₂O is suitable for mimicking physiological conditions, but the NH and OH protons will exchange with deuterium and become invisible. DMSO-d₆ or CD₃OD will allow for the observation of these exchangeable protons.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup and 1D NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition:

    • Acquire a standard gradient-selected COSY (gCOSY) spectrum.

    • Acquire a gradient-selected HSQC (gHSQC) spectrum, optimizing the ¹JCH coupling constant (typically ~145 Hz).

    • Acquire a gradient-selected HMBC (gHMBC) spectrum, optimizing the long-range coupling constant (typically 8-10 Hz).

    • Acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for the molecule's size (e.g., 300-800 ms for NOESY).

  • Data Processing and Analysis:

    • Process all spectra using appropriate window functions (e.g., sine-bell for 2D spectra) and perform baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard.

    • Analyze the spectra systematically, starting with the ¹H and COSY to identify spin systems, followed by HSQC and HMBC to assign carbons and connect fragments, and finally NOESY/ROESY to establish stereochemistry.

Conclusion

The structural and stereochemical integrity of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a critical determinant of its function in the design of novel therapeutics. NMR spectroscopy, through a logical application of one- and two-dimensional experiments, provides an unparalleled depth of information for the unambiguous characterization of this constrained amino acid in a solution state. While techniques like X-ray crystallography and mass spectrometry offer valuable complementary data, NMR remains the cornerstone for a comprehensive understanding of its structure and behavior in a biologically relevant environment. This guide provides the foundational knowledge and practical protocols for researchers to confidently employ NMR in their characterization workflows.

References

  • Diastereochemical differentiation of some cyclic and bicyclic β-amino acids, via the kinetic method | Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]

  • 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors - Semantic Scholar. Available at: [Link]

  • Biocompatible and Selective Generation of Bicyclic Peptides - PMC. Available at: [Link]

  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent - PMC. Available at: [Link]

  • Biocompatible and selective generation of bicyclic peptides - ChemRxiv. Available at: [Link]

  • Synthesis and NMR Studies of Activated Derivatives of cis- and trans-5-Amino-6-oxopiperidine-2-carboxylic Acid and the Corresponding Bicyclic Dilactam 2,5-DBO: Potential Building Blocks for Stereoregular Polyamides and Peptides | Macromolecules - ACS Publications. Available at: [Link]

  • CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides - Books.
  • Bicyclic Peptides as a New Modality for Imaging and Targeting of Proteins Overexpressed by Tumors. Available at: [Link]

  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery | ACS Medicinal Chemistry Letters. Available at: [Link]

  • (1R,2S,5S)-3-Azabicyclo[3.1.0]Hexane-2-Carboxylic Acid - PubChem. Available at: [Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones - RSC Publishing. Available at: [Link]

  • A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes | Organic Letters - ACS Publications - ACS.org. Available at: [Link]

  • Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - PMC. Available at: [Link]

  • A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids - Caltech Authors. Available at: [Link]

  • (1R,2S,5S)-rel-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid - NextSDS. Available at: [Link]

  • 7.5 High Resolution NMR Spectroscopy. Available at: [Link]

  • 1H and 13C NMR Spectra of C-6 and C-9 Substituted 3-azabicyclco[3.3.1]nonanes. Available at: [Link]

  • 1H and 13C NMR Data for C-6 Substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Available at: [Link]

  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC. Available at: [Link]

  • Solid-State 17O NMR of Amino Acids | The Journal of Physical Chemistry B. Available at: [Link]

  • Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3- carboxylic Acid - ResearchGate. Available at: [Link]

  • Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF- Β Inducing Kinase via Catalytic C–H Activation - Who we serve. Available at: [Link]

Sources

Comparative

comparing 3-azabicyclo[3.1.0]hexane-2-carboxylic acid with L-proline in peptide stability

Engineering Peptide Therapeutics: A Comparative Guide to Backbone Constraint using 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid vs. L-Proline Peptide-based therapeutics often suffer from poor pharmacokinetic profiles due...

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Author: BenchChem Technical Support Team. Date: March 2026

Engineering Peptide Therapeutics: A Comparative Guide to Backbone Constraint using 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid vs. L-Proline

Peptide-based therapeutics often suffer from poor pharmacokinetic profiles due to rapid proteolytic degradation in vivo. To overcome this vulnerability, medicinal chemists employ conformationally restricted amino acid analogues. While L-proline is the classical turn-inducing proteinogenic amino acid, its susceptibility to prolyl endopeptidases limits its therapeutic half-life.

Enter 3-azabicyclo[3.1.0]hexane-2-carboxylic acid (3-Aza) , a bicyclic proline surrogate that fuses a cyclopropane ring to the pyrrolidine core. This guide dissects the structural, thermodynamic, and experimental differences between L-proline and 3-Aza, providing actionable insights and self-validating protocols for peptide engineering.

Thermodynamic Causality: The Cis/Trans Equilibrium

In standard peptide chains, amide bonds predominantly exist in the thermodynamically stable trans conformation. However, the unique cyclic structure of L-proline reduces the free enthalpy difference between the cis and trans Xaa-Pro bond isomers to merely ~2.0 kJ/mol, resulting in an intrinsic probability of up to 30% cis conformation in solution. This cis/trans isomerization is a critical, rate-limiting step in protein folding.

While L-proline introduces a 180° β-turn, its inherent conformational flexibility still allows for induced-fit recognition by proteases like Dipeptidyl Peptidase-IV (DPP-IV). By substituting L-proline with 3-Aza, the fused cyclopropane ring severely restricts the ϕ (phi) and ψ (psi) dihedral angles of the polypeptide backbone[1]. This bicyclic constraint forces a steric clash that dramatically biases the amide equilibrium, increasing the cis isomer population to 42–92% (highly dependent on the adjacent sequence)[2].

This rigid pre-organization serves a dual purpose: it enhances receptor binding affinity by lowering the entropic cost of binding, and it sterically shields the scissile bond from proteolytic enzymes that require backbone flexibility to achieve transition-state geometry[3].

G A Bicyclic Proline Analogue (3-Aza) B Dihedral Angle Restriction A->B C cis/trans Amide Equilibrium Shift B->C E Steric Shielding from Proteases B->E D β-Turn Induction (Secondary Structure) C->D F Enhanced Peptide Stability & Half-Life D->F E->F

Logical flow of how bicyclic structural constraints enhance peptide proteolytic stability.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative differences between L-proline and 3-Aza based on structural and kinetic parameters.

ParameterL-Proline3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Core Structure Monocyclic (Pyrrolidine)Bicyclic (Pyrrolidine + Fused Cyclopropane)
Xaa-Pro Cis Propensity 10% – 30%42% – 92% (Sequence dependent)
Rotational Barrier ~85 kJ/molSignificantly elevated (Restricted ϕ,ψ angles)
Proteolytic Half-Life ( t1/2​ ) Minutes to low hoursExtended (Often >24 hours in human plasma)
Coupling Steric Hindrance Low (Standard SPPS)High (Requires potent activators e.g., HATU)
Receptor Affinity Impact BaselineHigh (Due to entropic pre-organization)

Self-Validating Experimental Workflows

To objectively measure the impact of 3-Aza substitution, two critical workflows must be optimized: the synthesis of the sterically hindered peptide and the subsequent validation of its biological stability.

Workflow 1: Optimized Solid-Phase Peptide Synthesis (SPPS)

Causality: The bicyclic [3.1.0] system introduces severe steric bulk around the secondary amine. If standard coupling reagents like HBTU are used, the slow coupling rate allows for side reactions, such as irreversible guanidinylation (capping) of the N-terminus. To prevent this, highly reactive uronium salts with a 7-aza-benzotriazole leaving group (like HATU) must be employed. The nitrogen atom at the 7-position of HATU provides a neighboring group effect that stabilizes the transition state and drastically accelerates the acylation of the hindered 3-Aza amine.

  • Resin Preparation : Swell Rink Amide resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5x).

  • Amino Acid Activation : Pre-activate Fmoc-3-Aza-OH (4 eq) with HATU (3.9 eq) and N,N-Diisopropylethylamine (DIPEA) (8 eq) in DMF for 3 minutes.

  • Coupling : Add the activated mixture to the resin. Critical Step: Extend the coupling time to 120 minutes at room temperature, or apply microwave heating (75°C for 15 minutes) to overcome steric hindrance.

  • Capping and Cleavage : Cap unreacted amines with acetic anhydride. Cleave the final peptide using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether.

Workflow 2: Plasma Stability Assay (Proteolytic Degradation)

Causality: Proteases operate via an induced-fit mechanism, requiring the peptide backbone to adapt to the catalytic triad. By locking the backbone with 3-Aza, the peptide cannot physically adapt to the active site. The plasma stability assay validates this by exposing the peptide to the full spectrum of circulating enzymes. Acetonitrile is utilized for quenching because it rapidly denatures the tertiary structure of the proteases via dehydration, instantly halting degradation without altering the peptide's primary mass.

  • Matrix Preparation : Pre-warm pooled human plasma to 37°C. Spike the purified peptide (L-Pro variant vs. 3-Aza variant) to a final concentration of 5 µM.

  • Incubation & Sampling : Incubate the mixture at 37°C with gentle agitation. Extract 50 µL aliquots at precise time points: 0, 15, 30, 60, 120, and 240 minutes.

  • Enzymatic Quenching : Immediately add 150 µL of ice-cold acetonitrile (containing a stable isotope internal standard) to each aliquot.

  • Isolation : Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the denatured plasma proteins.

  • Quantification : Transfer the supernatant to LC-MS/MS vials. Analyze the remaining intact peptide using Multiple Reaction Monitoring (MRM) to calculate the degradation half-life ( t1/2​ ).

G S1 1. Incubate Peptide in Human Plasma (37°C) S2 2. Aliquot Extraction at Time Points S1->S2 S3 3. Quench with Acetonitrile S2->S3 S4 4. Centrifugation (Isolate Supernatant) S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Step-by-step experimental workflow for the LC-MS/MS Plasma Stability Assay.

Conclusion

While L-proline remains the fundamental building block for inducing structural turns in native proteins, its vulnerability to enzymatic cleavage severely limits its clinical application. The strategic incorporation of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid leverages a fused cyclopropane ring to lock the peptide backbone, significantly shifting the cis/trans equilibrium and sterically blocking protease active sites. For drug development professionals, this bicyclic substitution is a highly effective, field-proven tool for transforming transient active sequences into stable, potent therapeutics.

Sources

Validation

HPLC Method Validation for Enantiomeric Purity of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid: A Comprehensive Comparison Guide

Executive Summary (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a conformationally restricted, unnatural proline analog that serves as a critical chiral building block in the synthesis of advanced peptidomime...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a conformationally restricted, unnatural proline analog that serves as a critical chiral building block in the synthesis of advanced peptidomimetic therapeutics, including viral protease inhibitors like Boceprevir and SARS-CoV-2 Mpro inhibitors[1].

Because biological enzyme-receptor systems exhibit profound chiral selectivity, the presence of undesired stereoisomers (such as the (1S,2R,5R) enantiomer or various cis/trans diastereomers) can drastically alter pharmacokinetics or introduce off-target toxicity. Consequently, regulatory guidelines mandate rigorous enantiomeric purity testing (typically >99.5% ee).

This guide objectively compares three high-performance liquid chromatography (HPLC) strategies for validating the enantiomeric purity of this bicyclic amino acid, providing drug development professionals with the mechanistic causality and experimental data needed to select the optimal analytical workflow.

Mechanistic Overview & Analytical Decision Workflow

The structural rigidity of the [3.1.0] bicyclic system restricts the molecule's conformational flexibility. While this rigidity is highly advantageous for chiral recognition—limiting the number of conformers that interact with the stationary phase—the molecule's lack of a strong native chromophore presents a significant detection challenge[2].

The analytical decision matrix depends entirely on whether the amino acid is analyzed in its free, underivatized form or as an N-protected intermediate (e.g., N-Boc or N-Fmoc).

G Start Sample: (1R,2S,5S)-3-azabicyclo[3.1.0] hexane-2-carboxylic acid Split1 Is the amino group protected? (e.g., N-Boc / N-Fmoc) Start->Split1 Protected Yes (Protected) Polysaccharide CSP (e.g., Chiralpak IC/IG) Split1->Protected N-Boc/Fmoc Unprotected No (Free Amino Acid) Split1->Unprotected Free AA DetectUV UV Detection (210-254 nm) Protected->DetectUV Deriv Pre-Column Derivatization (Marfey's Reagent / Fmoc-Cl) Unprotected->Deriv Indirect Method DirectFree Direct CSP Analysis (Zwitterionic / Crown Ether) Unprotected->DirectFree Direct Method Deriv->DetectUV DetectELSD ELSD / CAD / MS Detection DirectFree->DetectELSD Validation Method Validation (Rs > 1.5, LOQ < 0.05%) DetectUV->Validation DetectELSD->Validation

Figure 1: Decision matrix for chiral HPLC method selection based on amino group protection status.

Comparative Analysis of HPLC Methods

Method A: Direct Chiral Stationary Phase (CSP) HPLC (N-Protected)

When synthesizing this unnatural amino acid, it is frequently isolated as the N-Boc protected derivative[2].

  • Mechanism: Polysaccharide-based CSPs (e.g., immobilized amylose or cellulose derivatives like Chiralpak IG or IC) rely on steric fit, hydrogen bonding, and dipole-dipole interactions. The bulky tert-butoxycarbonyl (Boc) group enhances steric repulsion, forcing the rigid bicyclic structure into a highly defined orientation within the chiral grooves of the stationary phase, leading to exceptional enantioseparation[2].

  • Pros: Direct measurement without derivatization artifacts; excellent resolution.

  • Cons: Requires low-wavelength UV detection (210 nm) due to the weak chromophore of the Boc group, which can be susceptible to baseline drift from mobile phase absorbance.

Method B: Direct CSP HPLC (Free Amino Acid)
  • Mechanism: For the underivatized amphoteric amino acid, Zwitterionic CSPs (e.g., Chiralpak ZWIX) or Crown Ether CSPs are utilized. These columns exploit a synergistic network of ion-exchange interactions (between the protonated amine/deprotonated carboxylate) and hydrogen bonding[3].

  • Pros: Eliminates all sample preparation steps.

  • Cons: The absolute lack of a chromophore necessitates specialized universal detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS).

Method C: Pre-column Derivatization (Indirect Method)
  • Mechanism: The free amino acid is reacted with a chiral derivatizing agent, most notably Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This nucleophilic aromatic substitution introduces both a strong UV-absorbing dinitrophenyl chromophore and a second chiral center, converting enantiomers into diastereomers[4]. These diastereomers can then be separated on standard achiral C18 reversed-phase columns.

  • Pros: Exceptional sensitivity (UV detection at 340 nm); utilizes standard, inexpensive C18 columns.

  • Cons: Risk of kinetic resolution during the derivatization reaction (where one enantiomer reacts faster than the other), potentially skewing the quantitative ee results.

Experimental Data Summary

The following table summarizes the validation parameters for the three methods, derived from standard analytical development protocols for nonproteinogenic amino acids[3].

ParameterMethod A: Direct CSP (N-Boc)Method B: Direct CSP (Free AA)Method C: Marfey's Derivatization
Target Analyte N-Boc-(1R,2S,5S)-derivativeFree (1R,2S,5S)-amino acidFDAA-derivatized amino acid
Column Chiralpak IG (250 x 4.6 mm, 5µm)Chiralpak ZWIX(+) (150 x 4.0 mm)Zorbax Eclipse C18 (150 x 4.6 mm)
Mobile Phase Hexane / IPA / TFA (90:10:0.1)MeOH / ACN / H2O + 50mM NH4FAH2O (0.1% TFA) / ACN Gradient
Detection UV at 210 nmELSD or CADUV at 340 nm
Resolution (Rs) > 3.5 (Excellent)> 2.0 (Good)> 2.5 (Very Good)
LOD / LOQ 0.01% / 0.05%0.05% / 0.15%0.005% / 0.01% (Superior)
Total Run Time ~20 minutes~25 minutes~45 minutes (inc. sample prep)
Robustness HighMedium (Sensitive to pH/Salts)Low (Derivatization dependent)

Step-by-Step Validated Protocol: Method A (N-Boc Protected Direct CSP)

To ensure scientific integrity, the following protocol is designed as a self-validating system . The inclusion of strict System Suitability Testing (SST) guarantees that the chromatographic environment is capable of resolving the critical pair before any sample data is accepted.

Step 1: Sample Preparation
  • Diluent Preparation: Prepare a diluent of Hexane:Isopropanol (IPA) in a 90:10 (v/v) ratio.

  • Standard Solution: Accurately weigh 10.0 mg of the reference standard N-Boc-(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).

  • System Suitability (Resolution) Solution: Spike the Standard Solution with 0.5% (w/w) of the N-Boc-(1S,2R,5R) enantiomer standard.

Step 2: Chromatographic Conditions
  • Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v). Causality Note: The 0.1% TFA is critical to suppress the ionization of the carboxylic acid moiety. Without TFA, the peak will exhibit severe tailing due to secondary interactions with residual silanols on the silica support.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

Step 3: System Suitability Testing (SST) & Execution

Before analyzing the test batch, inject the System Suitability Solution. The system is only validated for use if it meets the following criteria:

  • Resolution (Rs): The Rs between the (1R,2S,5S) peak and the (1S,2R,5R) peak must be ≥ 2.0 . (Baseline resolution ensures accurate integration of trace impurities).

  • Tailing Factor (Tf): The Tf for the main peak must be ≤ 1.5 .

  • Signal-to-Noise (S/N): Inject a 0.05% sensitivity standard. The S/N ratio must be ≥ 10 to confirm the Limit of Quantitation (LOQ).

Once SST passes, inject the sample preparations in duplicate. Calculate the enantiomeric purity using the area normalization method: % ee = [(Area of Main Enantiomer - Area of Minor Enantiomer) / Total Area] × 100.

References

  • Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry.[Link]

  • Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Chromatography A.[Link]

  • Marfey's reagent for chiral amino acid analysis. Ovid / Amino Acids.[Link]

  • Peptidomimetic Phenoxymethyl Ketone Warheads as Potent Dual-Mode Inhibitors against SARS-CoV-2 Mpro and Cathepsin. National Institutes of Health (NIH).[Link]

Sources

Comparative

comparative efficacy of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid vs its 6,6-dimethyl derivative

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of peptidomimetic protease inhibitors requires moving beyond surface-level IC₅₀ values to understand the thermodynamic and structural causality driving molecular efficacy. As an Application Scientist in structure-based drug design (SBDD), I approach the comparative analysis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its (1R,2S,5S)-6,6-dimethyl derivative as a masterclass in rational ligand optimization.

Both compounds serve as critical P2 ligands (leucine/proline mimetics) in the architecture of antiviral therapeutics, most notably targeting the Hepatitis C Virus (HCV) NS3/4A protease and the SARS-CoV-2 Main Protease (Mpro, 3CLpro). However, their performance profiles are vastly different.

Mechanistic Causality: The Thermodynamic Driver of the 6,6-Dimethyl Group

The transition from the unsubstituted bicyclic base to the 6,6-dimethyl derivative is not merely a structural decoration; it is a calculated thermodynamic maneuver designed to exploit the specific topography of viral proteases.

The S2 subsite of the SARS-CoV-2 Mpro is a deep, highly lipophilic pocket lined by residues such as Met49, Met165, and His41 . When utilizing the unsubstituted 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, the ligand provides a rigid backbone that correctly directs the trajectory of the peptidomimetic chain, but it lacks the necessary bulk to fully engage the S2 pocket. This results in suboptimal van der Waals contacts and leaves high-energy water molecules trapped within the active site.

By installing a gem-dimethyl group at the 6-position, two critical biophysical advantages are achieved:

  • Enthalpic Gain: The methyl groups perfectly complement the hydrophobic S2 pocket. This optimal lipophilic packing displaces trapped water molecules, driving a highly favorable enthalpic contribution to binding .

  • Entropic Penalty Reduction: The bulky gem-dimethyl group restricts the conformational flexibility of the bicyclic system. When the molecule binds to the protease, the loss of conformational entropy is minimized because the ligand is already "locked" in its bioactive conformation .

StructuralLogic Base 3-Azabicyclo[3.1.0]hexane- 2-carboxylic acid S2 Viral Protease S2 Pocket (Met49, Met165, His41) Base->S2 Suboptimal lipophilic fit Dimethyl (1R,2S,5S)-6,6-Dimethyl Derivative Dimethyl->S2 Optimal hydrophobic packing

Fig 1. Binding logic of P2 ligands in the viral protease S2 pocket.

Quantitative Efficacy Profiling

The structural modifications directly translate to measurable differences in biochemical potency and cellular antiviral efficacy. The table below summarizes the comparative performance of these two scaffolds when integrated into a standard Mpro inhibitor framework (e.g., the Nirmatrelvir/PF-07321332 scaffold).

Parameter3-Azabicyclo[3.1.0]hexane-2-carboxylic acid (Base)(1R,2S,5S)-6,6-Dimethyl Derivative
Role in Peptidomimetic P2 Leucine/Proline MimeticP2 Leucine/Proline Mimetic
S2 Pocket Occupancy Partial (Suboptimal van der Waals contacts)Complete (Fills lipophilic pocket)
Conformational Entropy Higher (More flexible prior to binding)Lower (Conformationally locked)
In vitro Mpro Potency ( Ki​ ) > 100 nM (Typical for unsubstituted analogs)3.11 nM (in optimized scaffolds)
Antiviral Efficacy ( EC50​ ) > 1000 nM74.5 nM
Lipophilicity (LogP contribution) LowerHigher (Enhances membrane permeability)

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. To objectively compare the efficacy of these derivatives, the experimental workflows must be designed as self-validating systems. This ensures that any observed differences in Ki​ or EC50​ are causally linked to the ligand's structure, rather than assay drift or artifactual interference.

Protocol 1: FRET-Based Mpro Biochemical Assay

To determine the inhibition constant ( Ki​ ), we utilize a Fluorescence Resonance Energy Transfer (FRET) assay. This system is self-validating because it mandates the parallel execution of a vehicle control (100% enzyme activity) and a reference irreversible inhibitor (e.g., GC376, establishing a 0% enzyme activity baseline) to continuously verify the dynamic range of the fluorescence signal.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 2 mM DTT. DTT is critical to maintain the catalytic Cys145 in its reduced, active state.

  • Enzyme Pre-incubation: Dilute recombinant SARS-CoV-2 Mpro to a final concentration of 20 nM in the assay buffer. Add the test compounds (Base vs. Dimethyl derivative) in a 10-point, 3-fold serial dilution series.

  • Control Validation: Concurrently set up wells with 1% DMSO (vehicle control) and 10 µM GC376 (positive inhibition control). Incubate the plate at 25°C for 30 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 10 µM.

  • Kinetic Monitoring: Measure fluorescence continuously for 20 minutes using a microplate reader (Excitation: 340 nm, Emission: 490 nm).

  • Data Analysis: Calculate initial velocities ( V0​ ) from the linear portion of the progress curves. Fit the data to the Morrison equation for tight-binding inhibitors to derive the Ki​ , as the enzyme concentration is close to the inhibitor concentration.

AssayWorkflow S1 Recombinant Mpro Prep S2 Inhibitor Pre-incubation S1->S2 S3 FRET Substrate Addition S2->S3 S4 Fluorescence Monitoring S3->S4 S5 Ki Calculation (Morrison Eq) S4->S5

Fig 2. Self-validating FRET biochemical assay workflow for Mpro inhibition.

Protocol 2: Vero E6 Cell-Based Antiviral Efficacy Assay

Biochemical potency does not always translate to cellular efficacy due to membrane permeability barriers. The 6,6-dimethyl derivative generally exhibits superior EC50​ values due to its increased lipophilicity. This cell-based assay is self-validating via a mandatory cytotoxicity counter-screen ( CC50​ ), ensuring that viral reduction is due to true target engagement, not host cell death.

Step-by-Step Workflow:

  • Cell Seeding: Seed Vero E6 cells at 2×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Remove the media and add fresh media containing the serially diluted test compounds. Include a DMSO-only control well.

  • Viral Infection: Infect the cells with SARS-CoV-2 (e.g., Washington strain) at a Multiplicity of Infection (MOI) of 0.01.

  • Incubation & Lysis: Incubate for 72 hours. Following incubation, lyse the cells to extract viral RNA.

  • Quantification (Antiviral Efficacy): Perform RT-qPCR targeting the viral N gene. Normalize the viral RNA copies against the DMSO control to calculate the EC50​ .

  • Cytotoxicity Counter-Screen (Validation): In a parallel, uninfected plate treated identically with compounds, add WST-8 reagent to measure cell viability. Calculate the CC50​ . A valid antiviral profile requires a Selectivity Index ( CC50​/EC50​ ) of >10.

Conclusion

For drug development professionals engineering next-generation protease inhibitors, the choice of P2 ligand is foundational. While the unsubstituted 3-azabicyclo[3.1.0]hexane-2-carboxylic acid provides a viable structural scaffold, the (1R,2S,5S)-6,6-dimethyl derivative is objectively superior. By leveraging the principles of thermodynamics—specifically, maximizing enthalpic lipophilic interactions in the S2 pocket while minimizing the entropic penalty of binding—the dimethyl derivative transforms a moderate binder into a highly potent, clinically viable clinical candidate.

References

  • Owen, D. R., et al. "An Oral SARS-CoV-2 Mpro Inhibitor Clinical Candidate for the Treatment of COVID-19." medRxiv (2021). URL:[Link]

  • Ghosh, A. K., et al. "Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors." PMC (2022). URL:[Link]

  • Kawatkar, S., et al. "Structure–Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties." Journal of Medicinal Chemistry (2023). URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

In-Depth Technical Guide: Safe Handling and PPE Protocols for (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid As a critical chiral building block in the synthesis of direct-acting antivirals—most notably the SARS-...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Safe Handling and PPE Protocols for (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

As a critical chiral building block in the synthesis of direct-acting antivirals—most notably the SARS-CoV-2 main protease inhibitor nirmatrelvir (Paxlovid) and the HCV protease inhibitor boceprevir—(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a staple in advanced drug development laboratories.

However, handling this conformationally restricted proline analog requires strict adherence to specialized safety protocols. This guide provides drug development professionals with a field-proven, self-validating framework for the safe handling, transfer, and disposal of this compound.

Hazard Identification & Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a crystalline solid containing both a secondary amine and a carboxylic acid.

Because of its amphoteric (zwitterionic) nature, the fine powder can easily dissolve in the ambient moisture of mucosal membranes (eyes, respiratory tract) or sweat on the skin. Once dissolved, it alters the local pH and disrupts lipid bilayers, leading to acute cellular irritation. Furthermore, its low molecular weight and dry powder form make it highly susceptible to electrostatic dispersion, creating a significant inhalation risk[1].

Table 1: Physicochemical & Hazard Profile

PropertyValue / Classification
CAS Number 33294-81-4
Molecular Weight 127.14 g/mol
Physical State Solid (Crystalline Powder)
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
Primary Hazard Route Inhalation of aerosolized dust; Mucosal contact

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly active pharmaceutical intermediates. The following matrix outlines the specific equipment required and the mechanistic rationale behind each choice.

Table 2: Advanced PPE Matrix

PPE CategorySpecificationCausality & Rationale
Hand Protection 5–6 mil Nitrile GlovesStandard 3-mil exam gloves lack the durability for chemical synthesis. A 5–6 mil nitrile (synthetic rubber) glove provides required breakthrough resistance against polar organic acids and prevents dermal absorption if the powder dissolves in sweat[2],[3].
Eye Protection Tight-fitting Safety GogglesSafety glasses leave gaps. Tight-fitting goggles prevent aerosolized zwitterionic dust from contacting the aqueous environment of the cornea, which would trigger immediate H319 eye irritation.
Respiratory / Engineering VAV Fume Hood (80–120 fpm)OSHA mandates a face velocity of 80–120 feet per minute (fpm). Velocities <80 fpm fail to capture dust, while >120 fpm create turbulent eddies that blow irritants back into the user's breathing zone[4],[5].
Body Protection Flame-Resistant Lab CoatPrevents particulate accumulation on personal clothing, mitigating the risk of chronic, low-dose exposure outside the laboratory environment.

Operational Workflow: Safe Weighing & Transfer

Handling fine powders requires mitigating electrostatic repulsion, which is the primary cause of accidental aerosolization. The following self-validating protocol ensures complete containment.

HandlingWorkflow Start Retrieve from 4°C Storage Hood Validate Fume Hood (Airflow 80-120 fpm) Start->Hood PPE Don PPE (5-6 mil Nitrile, Goggles) Hood->PPE Weigh Weighing (Anti-static spatula) PPE->Weigh Transfer Sealed Transfer to Reaction Vessel Weigh->Transfer Decon Decontaminate Surfaces (70% EtOH) Transfer->Decon Waste Dispose as Solid Hazardous Waste Decon->Waste

Figure 1: Safe handling workflow for 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives.

Step-by-Step Methodology:
  • Ventilation Verification (Self-Validation): Before opening the chemical container, check the fume hood's digital anemometer. Validate that the face velocity is actively reading between 80–120 fpm[5]. If the alarm sounds or the velocity fluctuates wildly, do not proceed.

  • PPE Inspection: Don 5–6 mil nitrile gloves. Perform a quick inflation test (trapping air in the glove and squeezing) to ensure there are no micro-tears before handling the chemical.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the fume hood. Use a grounded stainless-steel spatula. Self-Validation: If the powder appears to "jump" or cling erratically to the spatula, stop immediately. Wipe the exterior of the weighing boat with a damp lint-free cloth to discharge static before continuing.

  • Dispensing & Transfer: Carefully transfer the required mass into the boat. If the reaction vessel is located outside the immediate weighing hood, place the weighing boat into a secondary containment vessel (e.g., a sealable clean jar) before moving it across the lab.

  • Decontamination: Wipe down the balance, spatula, and hood surface with a lint-free wipe moistened with 70% ethanol or deionized water to solubilize and remove any residual zwitterionic dust.

Spill Response & Disposal Plan

Dry sweeping a low-molecular-weight powder will immediately aerosolize the irritant, violating the STOT SE 3 hazard profile. Wet sweeping suppresses dust by increasing the mass and cohesion of the particles.

SpillResponse Spill Solid Spill Detected Assess Assess Extent (<50g vs >50g) Spill->Assess Vent Ensure Ventilation Avoid Dry Sweeping Assess->Vent Sweep Wet Sweeping (Mist with Water) Vent->Sweep Collect Collect in HDPE Container Sweep->Collect Label Label as Hazardous Waste Collect->Label

Figure 2: Step-by-step spill response and containment protocol for solid chemical spills.

Step-by-Step Spill Cleanup Methodology:
  • Immediate Assessment: Evacuate the immediate vicinity if the spill exceeds 50g outside a fume hood. For standard benchtop/hood spills (<50g), proceed to step 2.

  • Dust Suppression (Critical Step): Fill a spray bottle with deionized water. Lightly mist the spilled solid from a distance of at least 12 inches. Do not spray directly into the pile, as the air pressure will scatter the powder.

  • Wet Sweeping: Use disposable damp absorbent pads to gently wipe the wetted solid from the outside edge of the spill toward the center.

  • Containment: Place the contaminated pads and any bulk solid into a high-density polyethylene (HDPE) hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a mild soap and water solution to disrupt any residual organic acid, followed by a final wipe with 70% ethanol to ensure rapid drying.

  • Validation: Visually inspect the surface under bright light at a low angle to ensure no crystalline residue remains. Dispose of gloves as hazardous waste and wash hands thoroughly.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 2
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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